Cyclopentanone, semicarbazone
Description
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Structure
3D Structure
Properties
CAS No. |
5459-00-7 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(cyclopentylideneamino)urea |
InChI |
InChI=1S/C6H11N3O/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) |
InChI Key |
HVCKHJSXBCTUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopentanone, semicarbazone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentanone (B42830) Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopentanone semicarbazone, a crystalline derivative often used for the identification and purification of cyclopentanone. This document outlines a detailed experimental protocol for its synthesis via a condensation reaction and presents the analytical data used for its structural confirmation and characterization.
Synthesis of Cyclopentanone Semicarbazone
The synthesis of cyclopentanone semicarbazone is achieved through a condensation reaction between cyclopentanone and semicarbazide (B1199961) hydrochloride. The reaction involves the nucleophilic attack of the terminal amine group of semicarbazide on the carbonyl carbon of cyclopentanone, followed by dehydration to form the C=N double bond characteristic of a semicarbazone. A weak base, such as sodium acetate (B1210297), is used to neutralize the hydrochloride salt and facilitate the reaction.
Reaction Scheme: (C₅H₈O) + (CH₆N₃O⁺Cl⁻) + (CH₃COONa) → (C₆H₁₁N₃O) + (CH₃COOH) + (NaCl) + (H₂O)
Experimental Protocol: Synthesis
This protocol details the steps for the laboratory-scale synthesis of cyclopentanone semicarbazone.
Materials and Equipment:
-
Semicarbazide hydrochloride (NH₂NHCONH₂·HCl)
-
Anhydrous sodium acetate (CH₃COONa)
-
Cyclopentanone (C₅H₈O)
-
Ethanol (95%)
-
Deionized water
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
Procedure:
-
Prepare the Semicarbazide Solution: In a 250 mL round-bottom flask, dissolve 2.5 g of semicarbazide hydrochloride and 3.8 g of anhydrous sodium acetate in 25 mL of deionized water.
-
Add Cyclopentanone: To the stirring semicarbazide solution, add 2.0 mL of cyclopentanone dissolved in 20 mL of 95% ethanol.
-
Reaction: The solution will become cloudy as the product begins to precipitate. Allow the mixture to stir at room temperature for 15-20 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath for 10 minutes to maximize crystal formation. Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol, followed by a wash with cold deionized water to remove any unreacted starting materials and salts.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. The typical yield is approximately 80-90%.
Characterization of Cyclopentanone Semicarbazone
The synthesized product is characterized by its physical properties and various spectroscopic methods to confirm its identity and purity.
Physical Properties
The physical properties of the starting materials and the final product are summarized below. A key indicator of a successful reaction is the change from a liquid ketone to a solid crystalline product with a sharp melting point.
| Property | Cyclopentanone | Cyclopentanone Semicarbazone |
| Molecular Formula | C₅H₈O | C₆H₁₁N₃O |
| Molecular Weight | 84.12 g/mol | 141.17 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| Melting Point | -58.2 °C | ~203 °C |
Spectroscopic Analysis
Spectroscopic analysis provides definitive structural confirmation. The following sections detail the expected results from Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the semicarbazone is confirmed by the disappearance of the strong ketone C=O stretching band from the cyclopentanone starting material and the appearance of new bands corresponding to the C=N, N-H, and amide C=O groups.[1]
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Cyclopentanone (Reactant) | C=O (Ketone) | ~1745 | Strong, Sharp |
| C-H (sp³) | 2850-3000 | Medium-Strong | |
| Cyclopentanone Semicarbazone (Product) | N-H (Amide/Amine) | 3200-3500 | Medium, Broad |
| C-H (sp³) | 2850-3000 | Medium | |
| C=O (Amide I) | ~1670 | Strong | |
| C=N (Imine) | ~1590 | Medium | |
| N-H (Amide II Bend) | ~1560 | Medium |
Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of the product is expected to show distinct signals for the amide (-CONH₂) and imine (-NH-) protons, in addition to the signals for the protons on the cyclopentyl ring.
| Assignment (Cyclopentanone Semicarbazone) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH (Imine) | 9.0 - 10.0 | Singlet (broad) | 1H |
| -NH₂ (Amide) | 6.0 - 7.5 | Singlet (broad) | 2H |
| -CH₂- (α to C=N) | 2.2 - 2.6 | Multiplet | 4H |
| -CH₂- (β to C=N) | 1.6 - 2.0 | Multiplet | 4H |
Carbon-13 NMR identifies the different carbon environments in the molecule. The most significant changes from reactant to product are the disappearance of the ketone carbonyl signal and the appearance of two new downfield signals for the imine (C=N) and amide (C=O) carbons.
| Assignment (Cyclopentanone Semicarbazone) | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 155 - 160 |
| C=N (Imine) | 150 - 158 |
| -CH₂- (α to C=N) | 30 - 40 |
| -CH₂- (β to C=N) | 20 - 30 |
Visualization of Experimental Workflow & Reaction
Graphical representations of the synthesis workflow and reaction mechanism provide a clear and concise understanding of the process.
Caption: A flowchart illustrating the major steps in the synthesis of cyclopentanone semicarbazone.
Caption: A diagram showing the simplified mechanism for the formation of the semicarbazone.
References
An In-depth Technical Guide to the Chemical Properties of Cyclopentanone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of cyclopentanone (B42830) semicarbazone. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details the molecular structure, physical properties, and spectroscopic data of cyclopentanone semicarbazone. Furthermore, it outlines a detailed experimental protocol for its synthesis and characterization, and includes visualizations of the synthetic workflow and reaction mechanism.
Introduction
Semicarbazones are a class of organic compounds derived from the condensation reaction of a ketone or aldehyde with semicarbazide (B1199961).[1] These derivatives are often crystalline solids with sharp melting points, making them historically useful for the identification and characterization of carbonyl compounds.[1][2] Cyclopentanone semicarbazone, the derivative of the cyclic ketone cyclopentanone, shares these characteristics. Beyond its role in qualitative analysis, the semicarbazone functional group is of interest in medicinal chemistry due to the biological activities exhibited by some molecules containing this moiety, including potential antiviral and anticancer properties.[2] A thorough understanding of the chemical properties of cyclopentanone semicarbazone is essential for its synthesis, characterization, and potential application in various scientific endeavors.
Molecular and Physical Properties
Cyclopentanone semicarbazone is a derivative of cyclopentanone where the carbonyl group has been converted to a semicarbazone functional group. The key physical and molecular properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃O | - |
| Molecular Weight | 141.17 g/mol | - |
| CAS Number | 5459-00-7 | [3] |
| Melting Point | 203 °C | - |
| Boiling Point | Data not readily available; semicarbazones often decompose at high temperatures. | - |
| Solubility | Expected to be sparingly soluble in cold water, more soluble in hot water and polar organic solvents such as ethanol (B145695) and acetic acid. | General principle for semicarbazones |
| Appearance | Typically a white to off-white crystalline solid. | General principle for semicarbazones |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for cyclopentanone semicarbazone is not widely available in public databases. However, based on the known spectral properties of the starting material, cyclopentanone, and the characteristic signals of the semicarbazone moiety, the expected spectral features can be predicted.
Spectroscopic Data of Cyclopentanone (Starting Material)
For reference, the spectroscopic data for the precursor, cyclopentanone, is well-documented and presented below.
| Spectroscopic Data | Cyclopentanone |
| IR (Infrared) Spectrum (cm⁻¹) | Strong C=O stretch around 1740-1750 cm⁻¹, C-H stretching of the methylene (B1212753) groups around 2850-3000 cm⁻¹. |
| ¹H NMR (Proton NMR) Spectrum (δ, ppm) | A multiplet around 1.9-2.2 ppm corresponding to the eight protons of the cyclopentane (B165970) ring. |
| ¹³C NMR (Carbon NMR) Spectrum (δ, ppm) | Carbonyl carbon (C=O) signal around 220 ppm, and signals for the methylene carbons of the ring around 23 and 38 ppm.[4] |
| Mass Spectrum (m/z) | Molecular ion peak at m/z = 84. Key fragmentation peaks at m/z = 56 (loss of CO) and 55.[1][5][6] |
Predicted Spectroscopic Data for Cyclopentanone Semicarbazone
The following table summarizes the expected spectroscopic characteristics of cyclopentanone semicarbazone based on the general features of semicarbazones and the structure of the cyclopentyl group.
| Spectroscopic Data | Predicted Features for Cyclopentanone Semicarbazone |
| IR (Infrared) Spectrum (cm⁻¹) | Absence of the strong C=O stretch from cyclopentanone (1740-1750 cm⁻¹). Appearance of a C=N stretch around 1580-1680 cm⁻¹.[7] Appearance of N-H stretching bands around 3200-3500 cm⁻¹. Presence of a C=O (amide) stretch from the semicarbazide moiety around 1680-1700 cm⁻¹.[7] |
| ¹H NMR (Proton NMR) Spectrum (δ, ppm) | Signals for the protons on the cyclopentane ring, likely shifted slightly from their positions in cyclopentanone. Broad signals for the N-H protons of the semicarbazone group, typically downfield (around 6-10 ppm).[7] |
| ¹³C NMR (Carbon NMR) Spectrum (δ, ppm) | Absence of the cyclopentanone carbonyl signal around 220 ppm. Appearance of a new quaternary carbon signal for the C=N bond, typically in the 150-160 ppm range. A signal for the amide carbonyl (C=O) carbon around 160-180 ppm. Signals for the methylene carbons of the cyclopentane ring. |
| Mass Spectrum (m/z) | Molecular ion peak at m/z = 141. Fragmentation patterns are expected to involve the loss of fragments such as HNCO (m/z = 43) and NH₂CONH₂ (m/z = 60) from the semicarbazide portion of the molecule. |
Experimental Protocols
The synthesis of cyclopentanone semicarbazone is a straightforward condensation reaction. The following protocol is a detailed methodology adapted from general procedures for semicarbazone formation.
Synthesis of Cyclopentanone Semicarbazone
Objective: To synthesize cyclopentanone semicarbazone from cyclopentanone and semicarbazide hydrochloride.
Materials:
-
Cyclopentanone (C₅H₈O)
-
Semicarbazide hydrochloride (CH₆ClN₃O)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Ethanol (C₂H₅OH)
-
Water (H₂O)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
In a 50 mL round-bottom flask, dissolve approximately 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
-
Warm the mixture gently and stir until all solids have dissolved.
-
In a separate beaker, dissolve approximately 1.0 mL of cyclopentanone in 10 mL of ethanol.
-
Add the ethanolic solution of cyclopentanone to the aqueous solution of semicarbazide hydrochloride and sodium acetate in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 30-60 minutes with continuous stirring.
-
After the reflux period, allow the reaction mixture to cool to room temperature. The product may begin to crystallize at this stage.
-
To maximize crystal formation, cool the flask in an ice bath for 15-20 minutes.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified crystals of cyclopentanone semicarbazone in a desiccator or a low-temperature oven.
-
Determine the melting point of the dried product and, if desired, characterize it further using spectroscopic methods (IR, NMR).
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of cyclopentanone semicarbazone.
Caption: Workflow for the synthesis of cyclopentanone semicarbazone.
Reaction Mechanism
The formation of cyclopentanone semicarbazone proceeds through a nucleophilic addition-elimination mechanism.
Caption: Mechanism of cyclopentanone semicarbazone formation.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of cyclopentanone semicarbazone, including its physical characteristics, predicted spectroscopic data, and a comprehensive experimental protocol for its synthesis. While experimentally determined spectroscopic data for this specific compound is not widely available, the provided predictions based on analogous structures offer valuable guidance for its characterization. The included workflows and mechanisms serve to further elucidate the synthesis process. This document is intended to be a foundational resource for scientists and researchers working with or considering the use of cyclopentanone semicarbazone in their studies.
References
Spectroscopic Analysis of Cyclopentanone Semicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the predicted and comparative spectroscopic data for cyclopentanone (B42830) semicarbazone. These values are intended to serve as a reference for researchers working on the synthesis and characterization of this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The predicted ¹H and ¹³C NMR chemical shifts for cyclopentanone semicarbazone are presented below. These predictions are based on the known spectral data of cyclopentanone and the typical chemical shifts for the semicarbazone functional group. For comparative purposes, experimental data for cyclohexanone (B45756) semicarbazone is also included.
Table 1: Predicted ¹H NMR Data for Cyclopentanone Semicarbazone and Experimental Data for Cyclohexanone Semicarbazone
| Proton Type | Predicted Chemical Shift (δ, ppm) for Cyclopentanone Semicarbazone | Experimental Chemical Shift (δ, ppm) for Cyclohexanone Semicarbazone | Multiplicity | Integration |
| NH₂ | 6.0 - 7.0 | ~6.3 | Broad Singlet | 2H |
| NH | 8.0 - 9.0 | ~8.5 | Singlet | 1H |
| α-CH₂ (to C=N) | 2.2 - 2.6 | 2.2 - 2.5 | Multiplet | 4H |
| β-CH₂ | 1.7 - 2.0 | 1.5 - 1.8 | Multiplet | 4H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for Cyclopentanone Semicarbazone and Experimental Data for Cyclohexanone Semicarbazone
| Carbon Type | Predicted Chemical Shift (δ, ppm) for Cyclopentanone Semicarbazone | Experimental Chemical Shift (δ, ppm) for Cyclohexanone Semicarbazone |
| C=O (amide) | 155 - 160 | ~157 |
| C=N | 150 - 155 | ~153 |
| α-C (to C=N) | 30 - 40 | ~35 |
| β-C | 20 - 30 | ~26, ~27 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
The expected IR absorption frequencies for cyclopentanone semicarbazone are listed below, based on the characteristic vibrational modes of its functional groups.
Table 3: Predicted IR Absorption Data for Cyclopentanone Semicarbazone
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3400 - 3500 | Medium |
| N-H | Stretch | 3150 - 3300 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| C=O (amide I) | Stretch | 1680 - 1700 | Strong |
| C=N | Stretch | 1640 - 1660 | Medium |
| N-H | Bend (amide II) | 1580 - 1620 | Medium-Strong |
| C-N | Stretch | 1200 - 1300 | Medium |
Mass Spectrometry (MS) Data
The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of cyclopentanone semicarbazone in an electron ionization (EI) mass spectrum are outlined below. The fragmentation pattern of semicarbazones is known to involve characteristic losses.[1]
Table 4: Predicted Mass Spectrometry Data for Cyclopentanone Semicarbazone
| Ion | Predicted m/z | Identity |
| [M]⁺• | 141 | Molecular Ion |
| [M - HNCO]⁺• | 98 | Loss of isocyanic acid |
| [M - NH₂CONH₂]⁺• | 81 | Loss of urea |
| [C₅H₈N]⁺ | 82 | |
| [C₅H₇]⁺ | 67 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of cyclopentanone semicarbazone and its analysis using NMR, IR, and MS techniques.
Synthesis of Cyclopentanone Semicarbazone
This procedure describes a standard method for the synthesis of semicarbazones from a ketone.[2]
-
Dissolution of Semicarbazide (B1199961) Hydrochloride: Dissolve semicarbazide hydrochloride and sodium acetate (B1210297) in a minimal amount of water.
-
Addition of Cyclopentanone: To the semicarbazide solution, add an equimolar amount of cyclopentanone dissolved in a suitable solvent like ethanol (B145695).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: The product, cyclopentanone semicarbazone, will precipitate out of the solution upon formation. The solid product is then collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the pure semicarbazone.
NMR Spectroscopy Protocol
The following is a general protocol for acquiring NMR spectra of semicarbazone samples.[3]
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclopentanone semicarbazone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for semicarbazones due to its ability to dissolve the compound and to avoid the exchange of labile N-H protons.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set a spectral width of approximately 220 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry, purified cyclopentanone semicarbazone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and acquire the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry Protocol
The following is a general protocol for obtaining an electron ionization (EI) mass spectrum.
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe can be used, where the sample is heated to induce vaporization.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of cyclopentanone semicarbazone.
Caption: General workflow for the synthesis and spectroscopic analysis of cyclopentanone semicarbazone.
References
An In-depth Technical Guide on the Biological Activity of Cyclopentanone Semicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazones are a class of compounds characterized by the functional group >C=N-NH-C(=O)NH2. They are typically synthesized through a condensation reaction between a ketone or aldehyde and semicarbazide (B1199961).[1][2] This structural motif has proven to be a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[2][3][4] The biological activity is often attributed to the presence of an azomethine group (-C=N-), which is crucial for their pharmacological effects, and their ability to form stable chelates with transition metal ions.[2]
Concurrently, the cyclopentanone (B42830) ring, a five-membered cyclic ketone, is a structural component found in numerous biologically active natural products and synthetic compounds.[5] Derivatives of cyclopentanone and its unsaturated analog, cyclopentenone, have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[5]
The strategic combination of the semicarbazone moiety with a cyclopentanone scaffold presents a promising avenue for the development of novel therapeutic agents. This guide provides a comprehensive overview of the potential biological activities of cyclopentanone semicarbazone derivatives, drawing upon the established activities of both parent compound classes. It includes quantitative data from related compounds, detailed experimental protocols for biological evaluation, and visualizations of proposed mechanisms of action to facilitate further research and development in this area.
Synthesis of Cyclopentanone Semicarbazone Derivatives
The synthesis of semicarbazones is a well-established chemical transformation. It generally involves the acid-catalyzed condensation of a carbonyl compound (in this case, a substituted cyclopentanone) with semicarbazide or its hydrochloride salt. The reaction is typically carried out in an alcoholic solvent.
Caption: General synthesis of cyclopentanone semicarbazones.
Biological Activities and Mechanisms of Action
While literature specifically detailing the biological activities of cyclopentanone semicarbazone derivatives is sparse, the extensive research on related semicarbazones and cyclopentanone analogs provides a strong foundation for predicting their therapeutic potential.
Anticonvulsant Activity
Semicarbazones are one of the most widely studied classes of compounds for anticonvulsant activity.[1][6] Their efficacy is particularly noted in the maximal electroshock (MES) seizure model, which is predictive of activity against generalized tonic-clonic seizures.[7][8]
Proposed Mechanism of Action: The anticonvulsant effect of semicarbazones is primarily attributed to their ability to block voltage-gated sodium channels, which prevents seizure spread.[1] Key pharmacophoric features include an aryl binding site, a hydrogen-bonding domain, and an electron donor group.[1] Additionally, some studies suggest that these compounds may interact with the picrotoxin (B1677862) binding site of the GABA-A receptor complex or other chloride channels.[7]
Caption: Proposed mechanism for semicarbazone anticonvulsant activity.
Quantitative Data for Aryl Semicarbazone Derivatives:
| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Aryl Semicarbazones | MES (mice, i.p.) | 10 - 83 | < 4 | [7][9] |
| 4-(4-fluorophenoxy) benzaldehyde (B42025) semicarbazone | MES (oral) | Not specified | > 315 | [1] |
| N-substituted-6-fluoro-quinazoline-4-amine Derivatives | MES & scPTZ | 140 - 165 | Not specified | [10] |
Note: ED₅₀ (Median Effective Dose) is the dose effective in 50% of the population. Data is for related semicarbazone derivatives, not specifically cyclopentanone semicarbazones.
Anticancer Activity
Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] Their anticancer potential is often linked to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways.[4]
Proposed Mechanism of Action: Several semicarbazone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.
Caption: Intrinsic apoptosis pathway induced by semicarbazones.
Quantitative Data for Semicarbazone & Thiosemicarbazone Derivatives:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazones | SW480 (Colon Cancer) | Varies (e.g., 19.1) | [11] |
| Thiosemicarbazones | PC-3 (Prostate Cancer) | 18 - 80 | [12] |
| Thiosemicarbazones | Hep-G2 (Liver Cancer) | Low nM range | [12] |
| Semicarbazones | HeLa (Cervical Cancer) | 19.1 | [11] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14] Data is for related (thio)semicarbazone derivatives.
Antimicrobial Activity
Both semicarbazones and cyclopentanone derivatives have been reported to possess antibacterial and antifungal properties.[2][4] Their mechanism of action can involve interference with vital biochemical processes such as DNA synthesis, cell wall biosynthesis, or maintaining thiol contents within the microbial cells.[4]
Quantitative Data for Hydroxy Semicarbazone Derivatives:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydroxy Semicarbazones | S. aureus | >128 | [4] |
| Hydroxy Semicarbazones | E. coli | 32 - >128 | [4] |
| Hydroxy Semicarbazones | P. aeruginosa | 64 - >128 | [4] |
| Hydroxy Semicarbazones | K. pneumonia | 128 - >128 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test (Anticonvulsant)
This model is used to identify compounds effective against generalized tonic-clonic seizures.[17][18]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.[8]
-
Animals: Male mice (e.g., CF-1) or rats (e.g., Sprague-Dawley).[19]
-
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. Weigh each animal for accurate dosing.[19]
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). Testing is conducted at the presumed time of peak effect.[19]
-
Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the animal's corneas, followed by a drop of saline to ensure electrical conductivity. Place corneal electrodes.[8][19]
-
Stimulation: Deliver a supramaximal electrical stimulus. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[8][19]
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[8]
-
Endpoint: Abolition of the tonic hindlimb extension is the primary endpoint, indicating protection. The median effective dose (ED₅₀) is calculated from the dose-response data.[8]
-
MTT Assay (Anticancer Cytotoxicity)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
-
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692).[20][22] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add MTT labeling reagent to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow formazan formation.[20][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value.
-
Broth Microdilution Method (Antimicrobial MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[24][25]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[15][16]
-
Procedure:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[24]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5×10⁵ CFU/mL) from an overnight culture.[15][24]
-
Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.[26]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[24]
-
Reading Results: After incubation, examine the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound in a well with no visible turbidity.[24]
-
Conclusion
The hybridization of the cyclopentanone ring with the semicarbazone pharmacophore represents a rational drug design strategy with significant potential. Based on the well-documented anticonvulsant, anticancer, and antimicrobial activities of the individual parent scaffolds, it is highly probable that cyclopentanone semicarbazone derivatives will exhibit a valuable spectrum of biological activities. The synthetic accessibility of these compounds, coupled with established protocols for biological evaluation, provides a clear path forward for their investigation. This technical guide serves as a foundational resource for researchers, encouraging the synthesis and systematic evaluation of this promising, yet underexplored, class of compounds as potential therapeutic agents.
References
- 1. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsar.in [ijsar.in]
- 7. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idexx.dk [idexx.dk]
- 17. scispace.com [scispace.com]
- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. protocols.io [protocols.io]
- 26. actascientific.com [actascientific.com]
An In-depth Technical Guide on the Mechanism of Action of Semicarbazones in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazones, a class of compounds synthesized from the condensation of semicarbazide (B1199961) with aldehydes or ketones, have emerged as versatile pharmacophores with a broad spectrum of biological activities.[1][2] Their diverse therapeutic potential, including anticonvulsant, anticancer, antimicrobial, and antiviral properties, has garnered significant interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the mechanisms of action of semicarbazones in various biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Anticonvulsant Activity
Semicarbazone derivatives have shown notable efficacy in preclinical models of epilepsy, with a primary mechanism involving the modulation of neuronal excitability.
Mechanism of Action: Sodium Channel Blockade
The anticonvulsant action of many semicarbazones is primarily attributed to their ability to block voltage-gated sodium channels in a state-dependent manner.[3][4] By binding preferentially to the inactivated state of the sodium channel, these compounds stabilize this non-conducting conformation, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[5] This mechanism is similar to that of established antiepileptic drugs like phenytoin (B1677684) and carbamazepine.
Diagram of Anticonvulsant Mechanism
Caption: Mechanism of anticonvulsant action of semicarbazone derivatives.
Quantitative Data: Anticonvulsant Activity
The anticonvulsant potency of semicarbazone derivatives is typically evaluated using the maximal electroshock (MES) seizure test, with the median effective dose (ED50) being a key parameter.
| Compound | Animal Model | Route of Administration | MES ED50 (mg/kg) | Reference |
| 4-(4-Fluorophenoxy) benzaldehyde (B42025) semicarbazone | Mouse | Oral | >315 (Protective Index) | [4] |
| 4-Bromobenzaldehyde semicarbazone | Mouse | Intraperitoneal | 10 | [5] |
| Compound with p-nitrophenyl substitution | Mouse | Intraperitoneal | 83 | [5] |
| Imidazolylmethyl-thiazole derivative C1 | Mouse | Intraperitoneal | 7.9 | [6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for assessing the efficacy of compounds against generalized tonic-clonic seizures.[7][8]
Materials:
-
Electroconvulsive shock generator with corneal or auricular electrodes.
-
Male CF-1 or C57BL/6 mice (25-30 g).
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).
-
Conductivity solution (e.g., 0.9% saline).
-
Test semicarbazone compound and vehicle.
Procedure:
-
Animal Preparation: Acclimatize animals for at least 3-4 days before the experiment with free access to food and water.
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
Electrode Application: At the time of peak drug effect, apply a drop of topical anesthetic to the animal's eyes, followed by the application of corneal electrodes coated with a conductivity solution.
-
Seizure Induction: Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value using probit analysis.
Anticancer Activity
Semicarbazones have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis.
Mechanism of Action: Induction of the Intrinsic Apoptosis Pathway
Several semicarbazone derivatives trigger programmed cell death in cancer cells via the intrinsic or mitochondrial pathway of apoptosis.[9][10] This process is often initiated by cellular stress, leading to the activation of the tumor suppressor protein p53.[2][3] Activated p53 upregulates the expression of pro-apoptotic BH3-only proteins, such as PUMA and NOXA.[2][4] These proteins, in turn, neutralize anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1), leading to the activation of the pro-apoptotic effector proteins BAX and BAK.[4] The oligomerization of BAX and BAK at the mitochondrial outer membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptosis.
Diagram of Semicarbazone-Induced Apoptosis
Caption: Semicarbazone-induced intrinsic apoptosis pathway.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of semicarbazones is commonly assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Steroidal semicarbazone 7j | HepG2 (Liver) | 3.52 | [9] |
| Carbazole semicarbazone 21 | U87MG (Glioblastoma) | 23.3 | [11] |
| Carbazole semicarbazone 22 | U87MG (Glioblastoma) | 13.82 | [11] |
| Phenyl-substituted semicarbazone 11q | HT29 (Colon) | 0.32 | [12] |
| Phenyl-substituted semicarbazone 11s | MKN45 (Gastric) | 1.57 | [12] |
| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | 10.67 | [13] |
| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | 4.33 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][9]
Materials:
-
96-well plates.
-
Cancer cell lines.
-
Complete culture medium.
-
Test semicarbazone compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the semicarbazone compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antimicrobial Activity
Semicarbazones have demonstrated promising activity against a range of pathogenic bacteria. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cellular integrity.
Mechanism of Action
The antimicrobial effects of semicarbazones are attributed to several potential mechanisms, including:
-
Inhibition of DNA Gyrase: Some semicarbazones may inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, leading to a bactericidal effect.[10][14][15]
-
Inhibition of Dihydrofolate Reductase (DHFR): Inhibition of DHFR, a key enzyme in the folic acid synthesis pathway, can disrupt the production of essential precursors for DNA and RNA synthesis.[6][13][16]
-
Disruption of Cell Membrane: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17][18][19]
Diagram of Antimicrobial Workflow
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of semicarbazones is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydroxy semicarbazone derivative 7 | E. coli | 31.25 | [8] |
| Hydroxy semicarbazone derivative 7 | P. aeruginosa | 62.5 | [8] |
| N-methyl thiosemicarbazone 4 | S. aureus | 39.68 | [18] |
| N-methyl thiosemicarbazone 8 | P. aeruginosa | 39.68 | [18] |
| Semicarbazone derivative 3h | E. coli | 12.5 | [20] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][21]
Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains.
-
Test semicarbazone compound.
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Perform serial twofold dilutions of the semicarbazone compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Semicarbazones have also been investigated for their potential as antiviral agents, with activity reported against a variety of viruses.
Mechanism of Action
The antiviral mechanisms of semicarbazones are diverse and can be virus-specific. Potential targets and mechanisms include:
-
Inhibition of Viral Enzymes: Semicarbazones may inhibit key viral enzymes essential for replication, such as reverse transcriptase in retroviruses like HIV, or proteases involved in polyprotein processing.[11][17] Some derivatives may also target viral neuraminidase, an enzyme crucial for the release of new virions from infected cells, particularly in the case of the influenza virus.[21]
-
Inhibition of Viral Entry: Some compounds may interfere with the early stages of viral infection by preventing the virus from entering the host cell.
Diagram of Plaque Reduction Assay Workflow
Caption: Experimental workflow for the plaque reduction assay.
Quantitative Data: Antiviral Activity
The antiviral potency of semicarbazones is often expressed as the half-maximal effective concentration (EC50), the concentration that inhibits 50% of the viral effect.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Thiosemicarbazone derivative | Junin virus | Vero | 3.4-12.5 | |
| Benzimidazole-based semicarbazone 22 | Respiratory Syncytial Virus (RSV) | - | 7.0 | [4] |
| Benzimidazole-based semicarbazone 25 | Respiratory Syncytial Virus (RSV) | - | 2.4 | [4] |
| Benzimidazole-based semicarbazone 6 | Human Coronavirus | - | 25-86 | [4] |
| Phenothiazine derivative A8 | Tobacco Mosaic Virus (TMV) | - | 115.7 (µg/mL) |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[1][3][9]
Materials:
-
Confluent monolayer of susceptible host cells in 12-well plates.
-
Virus stock.
-
Test semicarbazone compound.
-
Serum-free culture medium.
-
Semi-solid overlay (e.g., agarose (B213101) or methylcellulose).
-
Crystal violet staining solution.
-
Formaldehyde (B43269) for fixing.
Procedure:
-
Cell Culture: Seed host cells in 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the virus and the semicarbazone compound.
-
Infection: Mix the virus dilutions with the compound dilutions and incubate. Then, infect the cell monolayers with the virus-compound mixture.
-
Overlay: After a virus adsorption period, remove the inoculum and add a semi-solid overlay containing the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).
-
Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Conclusion
Semicarbazones represent a promising class of compounds with a wide array of biological activities. Their mechanisms of action, though diverse, often involve targeting fundamental cellular processes, such as ion channel function, apoptosis, and microbial enzyme activity. The synthetic accessibility and structural versatility of the semicarbazone scaffold provide ample opportunities for the development of novel therapeutic agents with enhanced potency and selectivity. Further research into the specific molecular targets and a deeper understanding of their structure-activity relationships will be crucial for the successful translation of these compounds into clinical applications.
References
- 1. Differential contribution of Puma and Noxa in dual regulation of p53-mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress-induced apoptosis: multiple pathways and activation of p53-up-regulated modulator of apoptosis (PUMA) and NOXA by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An antiviral target on reverse transcriptase of human immunodeficiency virus type 1 revealed by tetrahydroimidazo-[4,5,1-jk] [1,4]benzodiazepin-2 (1H)-one and -thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphviz.org [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. color | Graphviz [graphviz.org]
- 18. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopentanone Semicarbazone: A Technical Guide for its Application as a Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanone (B42830), semicarbazone is a derivative of the cyclic ketone cyclopentanone and finds significant application as a versatile intermediate in organic synthesis. Its structural features, particularly the reactive semicarbazone moiety, make it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of Cyclopentanone, semicarbazone, with a particular focus on its role in medicinal chemistry and drug development as a precursor to pharmacologically active agents. Detailed experimental protocols, comprehensive data presentation, and visualization of its synthetic pathway and potential mechanism of action are provided to support researchers in its effective utilization.
Chemical Properties and Data
This compound is a stable, crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General Properties of Cyclopentanone Semicarbazone
| Property | Value |
| Chemical Name | (Cyclopentylideneamino)urea |
| Synonyms | This compound; 2-Cyclopentylidenehydrazinecarboxamide |
| CAS Number | 5459-00-7 |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
Table 2: Physical Properties of Cyclopentanone and its Semicarbazone Derivative
| Compound | Melting Point (°C) | Boiling Point (°C) |
| Cyclopentanone | -51 | 130.6 |
| This compound | Not explicitly reported, but expected to be a solid with a defined melting point. For comparison, Cyclohexanone semicarbazone has a melting point of 166 °C. | Not applicable |
Table 3: Spectroscopic Data of the Starting Material, Cyclopentanone
| Spectroscopic Technique | Characteristic Peaks |
| FT-IR (Neat) | ~1740 cm⁻¹ (strong, C=O stretch) |
| ¹H NMR (CDCl₃) | δ ~1.9-2.2 ppm (multiplet, 8H) |
| ¹³C NMR (CDCl₃) | δ ~218 ppm (C=O), ~38 ppm (CH₂), ~23 ppm (CH₂) |
Synthesis of Cyclopentanone Semicarbazone: An Experimental Protocol
The synthesis of this compound is typically achieved through a condensation reaction between cyclopentanone and semicarbazide (B1199961) hydrochloride. The following protocol is a generalized procedure based on established methods for semicarbazone formation.
Materials and Reagents
-
Cyclopentanone
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus (optional)
-
Spectroscopic instrumentation (FT-IR, NMR) for product characterization
Experimental Procedure
-
Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.
-
Reaction Setup: To the semicarbazide solution, add a solution of cyclopentanone (1 equivalent) dissolved in a minimal amount of ethanol.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours.
-
Isolation of the Product: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the yield of the product. Characterize the product by measuring its melting point and obtaining its spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity. While a specific yield for cyclopentanone semicarbazone is not cited in the available literature, yields for similar cycloalkanone semicarbazones are reported to be in the range of 70-90%.[1]
Role as a Research Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The semicarbazone moiety can undergo various chemical transformations, making it a versatile synthon.
Synthesis of Pyrazole (B372694) Derivatives
Semicarbazones can be used as precursors for the synthesis of pyrazole derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. A common method involves the Vilsmeier-Haack reaction.
Application in Drug Development: Anticonvulsant Activity
Semicarbazone derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. The structural motif of a semicarbazone is considered a "privileged structure" in medicinal chemistry.
Mechanism of Action: Modulation of GABAergic Neurotransmission
Several studies suggest that the anticonvulsant activity of semicarbazones and related cyclopentanone derivatives may be mediated through the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Specifically, these compounds are thought to interact with the GABAA receptor, a ligand-gated ion channel.
The GABAA receptor possesses multiple allosteric binding sites, which are targets for various drugs, including benzodiazepines and barbiturates. It is hypothesized that cyclopentanone derivatives and their semicarbazones may act as positive allosteric modulators of the GABAA receptor, potentially at or near the picrotoxin (B1677862) binding site. This modulation enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which is beneficial in seizure control.
References
Anticancer and anticonvulsant properties of semicarbazone compounds
An in-depth technical guide for researchers, scientists, and drug development professionals on the anticancer and anticonvulsant properties of semicarbazone compounds.
Introduction
Semicarbazones are a class of organic compounds formed through the condensation reaction of an aldehyde or a ketone with semicarbazide (B1199961).[1][2] The resulting structure possesses a distinct pharmacophore, the azomethine group (-C=N-), which is fundamental to their wide-ranging biological activities.[1] The structural versatility of the semicarbazone scaffold allows for straightforward modifications, making them an attractive subject of investigation in medicinal chemistry.[1] Literature reviews reveal that semicarbazones exhibit a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, antimicrobial, and antitubercular activities.[3][4][5] This guide provides a comprehensive technical overview of the anticancer and anticonvulsant properties of semicarbazone derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Anticancer Properties of Semicarbazones
Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their therapeutic potential is often linked to their ability to trigger programmed cell death (apoptosis), halt the cell cycle, and inhibit critical signaling pathways necessary for cancer cell proliferation and survival.[1][6]
Mechanism of Anticancer Action
The anticancer activity of semicarbazones is multifaceted. Key mechanisms include:
-
Induction of Apoptosis: Several semicarbazone derivatives induce apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[1][6] This process involves the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic proteins and subsequent activation of caspases.[6]
-
Cell Cycle Arrest: Certain derivatives can disrupt the normal progression of the cell cycle. For instance, compound 3c has been shown to induce arrest in the G1 phase of the cell cycle in HL-60 cells, while compound 4a caused an accumulation of abnormal postmitotic cells in the G1 phase.[6]
-
Protein Kinase Inhibition: Semicarbazones have been identified as inhibitors of various protein kinases that are often dysregulated in cancer.[1][6] Inhibition of these kinases can interfere with cellular functions such as proliferation, migration, and cell cycle progression.[6]
-
Metal Chelation and Oxidative Stress: The related thiosemicarbazones are well-known for their metal-chelating abilities, particularly with iron and copper.[7][8] These complexes can be redox-active, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage to cancer cells.[7][9] This mechanism of "iron depletion" and induced oxidative stress is a key contributor to their anticancer effect.[9][10]
Quantitative Anticancer Activity Data
The in vitro anticancer activity of various semicarbazone derivatives is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | HL-60 (Leukemia) | 13.08 | [6] |
| K562 (Leukemia) | 28.32 | [6] | |
| HT-29 (Colon) | 56.27 | [6] | |
| 4a | HL-60 (Leukemia) | 11.38 | [6] |
| K562 (Leukemia) | 24.36 | [6] | |
| HT-29 (Colon) | 37.89 | [6] | |
| Compound 5 | A549 (Lung) | 10.67 | [11] |
| C6 (Glioma) | 4.33 | [11] | |
| Compound 22 | U87MG (Glioma) | 13.82 | [12][13] |
| Compound 21 | U87MG (Glioma) | 23.3 | [12][13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][14]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Semicarbazone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.[1]
-
Compound Treatment: Treat the cells with various concentrations of the semicarbazone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period, typically 48-72 hours.[1]
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Anticonvulsant Properties of Semicarbazones
Semicarbazones have been extensively investigated as a promising class of anticonvulsant agents.[3][4][5] Many derivatives show potent activity in preclinical seizure models, suggesting their potential for treating epilepsy.[15][16]
Mechanism of Anticonvulsant Action
The anticonvulsant activity of semicarbazones is primarily attributed to their ability to modulate neuronal excitability. The leading proposed mechanism is the inhibition of voltage-gated sodium ion (Na+) channels.[4][5] A widely accepted pharmacophore model for anticonvulsant semicarbazones identifies four crucial structural features:[3][17][18]
-
Aryl Binding Site: A lipophilic aryl ring that anchors the molecule to a hydrophobic pocket of the receptor.[3]
-
Hydrogen Bonding Domain (HBD): A region capable of forming hydrogen bonds, often suggested to be the terminal -NHCONH2 group.[3][18]
-
Electron Donor Group: An atom or group with available electrons that can interact with the receptor.[3]
-
Distal Aryl Ring: A second aryl group that provides additional hydrophobic interactions.[18]
Some compounds have also been found to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[19]
Quantitative Anticonvulsant Activity Data
Preclinical evaluation of anticonvulsant drugs often involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The Protective Index (PI) is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), indicating the compound's safety margin.
| Compound | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 1 | MES | 10 | - | [20] |
| C0102862 | MES (oral) | - | > 315 | [4][5][21] |
| Carbamazepine (Std.) | MES (oral) | - | 101 | [4][5][21] |
| Phenytoin (Std.) | MES (oral) | - | > 21.6 | [4][5][21] |
| Valproate (Std.) | MES (oral) | - | > 2.17 | [4][5][21] |
| Compound 10 | MES | - | - | [22] |
| Quinazolinone Deriv. (3A-d-4) | MES & scPTZ | ED50 close to Phenytoin | Higher than Phenytoin | [23] |
| 4-F-phenyl deriv. (5e) | MES | 32.35 | - | [24] |
| scPTZ | < 45 | - | [24] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[15][25]
Materials:
-
Electroconvulsometer
-
Corneal electrodes
-
Male albino mice (20-30 g) or Sprague-Dawley rats (100-150 g)[18][25]
-
Test compounds and vehicle (e.g., 0.5% methylcellulose)
-
Standard drug (e.g., Phenytoin)
-
0.9% saline solution
Procedure:
-
Animal Preparation: Use adult male mice or rats, fasted overnight.[25]
-
Compound Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).[15][19] Allow for a predetermined time for drug absorption (e.g., 30 minutes to 4 hours).[19]
-
Electrode Application: Instill a drop of 0.9% saline into the eyes of the animal to ensure good electrical contact and prevent tissue damage.[15]
-
Electrical Stimulus: At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50-60 mA for 0.2 seconds) through the corneal electrodes.[1][15]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[1]
-
Data Analysis: Protection is defined as the complete abolition of the tonic hindlimb extension.[1][15] The results are used to determine the ED50 value, which is the dose that protects 50% of the animals from the induced seizure.
Synthesis of Semicarbazone Derivatives
Semicarbazones are typically synthesized via a straightforward condensation reaction.[1][3]
General Synthesis Protocol
A general and efficient procedure for synthesizing semicarbazones is as follows:[1][15][26]
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Semicarbazide hydrochloride (1 equivalent)
-
Sodium acetate (B1210297) or other base (1 equivalent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the selected aldehyde or ketone in ethanol in a reaction flask.[1]
-
In a separate flask, prepare a solution of semicarbazide hydrochloride and sodium acetate in a minimal amount of water, then add ethanol.[1]
-
Add the semicarbazide solution to the aldehyde/ketone solution with stirring.[26]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1]
-
Reflux the reaction mixture for 1-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[25]
-
After the reaction is complete, cool the mixture. The solid product will often precipitate out.[1]
-
Filter the solid product, wash it with cold ethanol, and dry it. Recrystallization from a suitable solvent (e.g., 95% ethanol) can be performed for further purification.[1][25]
Conclusion and Future Directions
Semicarbazone derivatives represent a highly versatile and promising scaffold in medicinal chemistry.[1] They have consistently demonstrated significant potential as both anticancer and anticonvulsant agents through various mechanisms of action. The ease of their synthesis and the ability to readily modify their structure allow for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of their efficacy and safety profiles.[1]
Future research should focus on elucidating the precise molecular targets of these compounds, particularly their interactions with specific protein kinases in cancer and ion channels in the central nervous system. Further development of derivatives with improved pharmacokinetic properties and lower toxicity is crucial for their potential translation into clinical candidates. The exploration of metal complexes of semicarbazones also remains a fertile ground for discovering novel therapeutics with enhanced activity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [ouci.dntb.gov.ua]
- 9. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsar.in [ijsar.in]
- 16. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
The Emerging Role of Cyclopentanone Semicarbazone in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanone (B42830) semicarbazone and its derivatives are a class of chemical compounds that have garnered increasing interest in the field of medicinal chemistry. Possessing a versatile scaffold, these molecules have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of cyclopentanone semicarbazone, serving as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Semicarbazones are a class of compounds typically formed through the condensation reaction of a ketone or aldehyde with semicarbazide (B1199961).[1] The resulting structure contains the characteristic azomethine group (-C=N-), which is a key pharmacophore contributing to their diverse biological activities.[1] The semicarbazone moiety, with its hydrogen bonding domain and potential for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] While the broader class of semicarbazones has been extensively studied, those derived from cyclic ketones, particularly cyclopentanone, represent a promising and relatively underexplored area in drug discovery. The cyclopentyl ring introduces a degree of conformational rigidity and lipophilicity that can influence receptor binding and cellular uptake.
This guide will delve into the synthesis of cyclopentanone semicarbazone and its derivatives, followed by a detailed examination of their roles as anticonvulsant, antimicrobial, and cytotoxic agents. Experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Synthesis of Cyclopentanone Semicarbazone Derivatives
The synthesis of semicarbazones is generally a straightforward condensation reaction.[3] For cyclopentanone semicarbazone, the reaction involves the treatment of cyclopentanone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate (B1210297), to neutralize the hydrochloride salt.[1]
General Synthetic Scheme:
Figure 1. General synthesis of cyclopentanone semicarbazone.
Experimental Protocol: Synthesis of Cyclopentanone Semicarbazone
Materials:
-
Cyclopentanone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.
-
Add ethanol to the solution to aid in the dissolution of the reactants.
-
In a separate flask, dissolve an equimolar amount of cyclopentanone in ethanol.
-
Add the semicarbazide solution to the cyclopentanone solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1]
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, the product often precipitates out of the solution upon cooling.
-
The precipitate is then filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to yield the pure cyclopentanone semicarbazone.
Biological Activities and Therapeutic Potential
Anticonvulsant Activity
Semicarbazones have been widely investigated for their anticonvulsant properties.[2][4] The proposed mechanism of action for many anticonvulsant semicarbazones involves the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the excessive neuronal firing associated with seizures.[2] Unsubstituted cyclopentanone itself has been shown to prevent both pentylenetetrazol- and maximal electroshock-induced seizures in mice, suggesting that the cyclopentyl moiety can contribute to anticonvulsant effects.[5]
While specific quantitative data for cyclopentanone semicarbazone is limited, studies on other semicarbazone derivatives provide a strong rationale for its investigation as an anticonvulsant. For instance, various aryl semicarbazones have demonstrated potent activity in the maximal electroshock (MES) seizure model, a primary screening test for drugs effective against generalized tonic-clonic seizures.[4]
Table 1: Anticonvulsant Activity of Representative Semicarbazone Derivatives (MES Test)
| Compound | Dose (mg/kg) | Protection (%) | Reference |
|---|---|---|---|
| Phenylacetamides | 24.0 (ED50) | - | [6] |
| Acetophenone Semicarbazones (SCZ3, SCZ4) | 100 | Potent | [4] |
| 4-Fluorophenyl Semicarbazones | - | Most Potent in Series |[7] |
Note: Data presented is for structurally related semicarbazones to indicate the potential of the chemical class.
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test
This protocol is a standard preclinical screening method for anticonvulsant drugs.[4][8]
Workflow for MES-Induced Seizure Test:
Figure 2. Workflow for the MES-induced seizure test.
Procedure:
-
Animals: Swiss albino mice are commonly used.[6]
-
Drug Administration: The test compound (e.g., cyclopentanone semicarbazone) is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes using an electroconvulsiometer.
-
Observation: The mice are observed for the presence or absence of the hind limb tonic extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) can be determined.
Antimicrobial Activity
Semicarbazone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6][9] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function.[10]
Table 2: Antimicrobial Activity of Structurally Related Compounds (MIC in µg/mL)
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| trans-diamino-cyclopent-2-enones | S. aureus (MRSA) | 3.91 | [11] |
| trans-diamino-cyclopent-2-enones | E. faecalis (VRE) | 0.98 | [11] |
| Hydroxy Semicarbazone Derivative | E. coli | 31.25 | [6] |
| Hydroxy Semicarbazone Derivative | P. aeruginosa | 62.5 |[6] |
Note: This data is for compounds containing a cyclopentanone-related core or the semicarbazone moiety to illustrate the potential antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Workflow for Broth Microdilution Assay:
Figure 3. Workflow for the broth microdilution assay.
Procedure:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity
Several semicarbazone derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways involved in cancer cell proliferation.[1]
While specific IC50 values for cyclopentanone semicarbazone against cancer cell lines were not found in the reviewed literature, related arylsemicarbazones have shown potent activity.
Table 3: Cytotoxic Activity of Representative Arylsemicarbazone Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Arylsemicarbazone 3c | HL-60 (Leukemia) | 13.08 | [1] |
| Arylsemicarbazone 4a | HL-60 (Leukemia) | 11.38 | [1] |
| Phenyl Semicarbazone 11q | HT29 (Colon) | 0.32 | [12] |
| Phenyl Semicarbazone 11s | MKN45 (Gastric) | 1.57 |[12] |
Note: This data highlights the anticancer potential of the semicarbazone scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[13][14]
Signaling Pathway and Experimental Workflow of MTT Assay:
Figure 4. MTT assay principle and workflow.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., cyclopentanone semicarbazone) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Structure-Activity Relationships and Future Directions
The biological activity of semicarbazones is influenced by the nature of the substituents on the aromatic ring and the carbonyl moiety. For cyclopentanone semicarbazone, modifications to the cyclopentyl ring or the semicarbazide portion could lead to derivatives with enhanced potency and selectivity. For instance, the introduction of lipophilic groups on the cyclopentyl ring may improve membrane permeability and anticonvulsant activity.[5]
Future research should focus on the synthesis and systematic biological evaluation of a library of cyclopentanone semicarbazone derivatives. This would enable the development of robust structure-activity relationships (SAR) and the identification of lead compounds for further preclinical development. Mechanistic studies to elucidate the precise molecular targets of these compounds will also be crucial for their rational design as therapeutic agents.
Conclusion
Cyclopentanone semicarbazone represents a promising scaffold for the development of novel therapeutic agents with potential applications in the treatment of epilepsy, microbial infections, and cancer. The straightforward synthesis and the versatility of the semicarbazone moiety allow for the generation of diverse chemical libraries for biological screening. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the medicinal chemistry of cyclopentanone semicarbazone and its derivatives, with the ultimate goal of translating these findings into new and effective therapies.
References
- 1. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsar.in [ijsar.in]
- 5. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Structure–Activity Relationship of Semicarbazone EGA Furnishes Photoaffinity Inhibitors of Anthrax Toxin Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopentanone, semicarbazone CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and safety data for cyclopentanone (B42830) semicarbazone, a derivative of cyclopentanone. This document is intended to serve as a key resource for professionals in research and development.
Chemical Identification and Properties
Cyclopentanone semicarbazone is a chemical compound formed through the condensation reaction of cyclopentanone and semicarbazide (B1199961). It is primarily used in the identification and characterization of cyclopentanone.
Table 1: Chemical Identification of Cyclopentanone Semicarbazone
| Identifier | Value |
| Chemical Name | Cyclopentanone, semicarbazone |
| Synonyms | (cyclopentylideneamino)urea, 2-Cyclopentylidenehydrazinecarboxamide |
| CAS Number | 5459-00-7[1] |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
Table 2: Physical Properties of Cyclopentanone Semicarbazone and its Precursor
| Property | Cyclopentanone Semicarbazone | Cyclopentanone (Precursor) |
| Physical State | Solid | Liquid[2] |
| Appearance | - | Clear[2] |
| Melting Point | 203 °C[3] | -51 °C[2][4] |
| Boiling Point | - | 130 - 131 °C[2][4] |
| Flash Point | - | 26 °C[2] |
Safety and Handling
Table 3: Hazard Information for Cyclopentanone (CAS: 120-92-3)
| Hazard Category | Classification & Precautionary Statements |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapor.[4][5] H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Handling and Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[4]
-
Keep away from sources of ignition.[4]
-
Ground/bond container and receiving equipment to prevent static discharge.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
First Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Experimental Protocol: Synthesis of Cyclopentanone Semicarbazone
The following protocol details a general method for the synthesis of semicarbazones from a ketone, adapted for cyclopentanone.
Objective: To synthesize cyclopentanone semicarbazone via a condensation reaction.
Materials:
-
Semicarbazide hydrochloride (44.8 mmol)
-
Anhydrous sodium acetate (B1210297) (58.3 mmol)
-
Ethanol (B145695) (50 mL)
-
Cyclopentanone (40.4 mmol)
Procedure:
-
Prepare a suspension of semicarbazide hydrochloride in ethanol in a round-bottom flask.
-
Add anhydrous sodium acetate to the suspension.
-
Heat the mixture to reflux and stir for 1 hour.
-
Filter the suspension while it is still hot to remove precipitated sodium chloride.
-
Transfer the filtrate to a new flask.
-
Add cyclopentanone to the filtrate.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Allow the reaction to cool to room temperature and then let it stand overnight to allow for crystallization.
-
Filter the resulting suspension to collect the solid product.
-
Wash the collected solid with cold ethanol (3 x 50 mL).
-
Dry the solid product under reduced pressure in a vacuum oven.
Expected Outcome: A crystalline solid of cyclopentanone semicarbazone.
Visualization of Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of cyclopentanone semicarbazone.
Caption: Synthesis workflow for cyclopentanone semicarbazone.
References
Methodological & Application
Step-by-step synthesis protocol for Cyclopentanone, semicarbazone
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of cyclopentanone (B42830) semicarbazone. This procedure is intended for researchers and professionals in the fields of chemistry and drug development. The synthesis involves the condensation reaction of cyclopentanone with semicarbazide (B1199961) hydrochloride in the presence of a buffering agent. The protocol herein describes the necessary reagents, equipment, and procedural steps, including reaction setup, product isolation, and purification.
Introduction
Semicarbazones are a class of compounds derived from the condensation of an aldehyde or ketone with semicarbazide.[1][2] These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and characterization of carbonyl compounds.[3] The formation of cyclopentanone semicarbazone proceeds through the nucleophilic addition of semicarbazide to the carbonyl group of cyclopentanone, followed by a dehydration step to yield the final imine product.[4][5] This application note outlines a reliable and reproducible method for the synthesis of cyclopentanone semicarbazone, suitable for laboratory-scale preparation.
Reaction Scheme
The overall reaction for the synthesis of cyclopentanone semicarbazone is as follows:
Cyclopentanone + Semicarbazide Hydrochloride → Cyclopentanone Semicarbazone + Water + Hydrochloric Acid
To facilitate the reaction, a base, such as sodium acetate (B1210297), is used to neutralize the hydrochloric acid and liberate the free semicarbazide nucleophile.[3][6]
Materials and Methods
3.1 Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Cyclopentanone | Reagent | Sigma-Aldrich |
| Semicarbazide Hydrochloride | ACS Reagent | Fisher Scientific |
| Sodium Acetate, Anhydrous | ACS Reagent | VWR |
| Ethanol (B145695), 95% | Laboratory | Macron |
| Deionized Water | N/A | In-house |
3.2 Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
4.1 Preparation of the Semicarbazide Solution
-
In a 100 mL round-bottom flask, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of anhydrous sodium acetate in 20 mL of deionized water.
-
Add 20 mL of 95% ethanol to the flask to create a clear solution.
4.2 Reaction with Cyclopentanone
-
In a separate beaker, dissolve 0.84 g (0.01 mol) of cyclopentanone in 10 mL of 95% ethanol.
-
Add the cyclopentanone solution to the semicarbazide solution in the round-bottom flask with continuous stirring.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 30 minutes using a heating mantle.
4.3 Isolation and Purification of the Product
-
After the reflux period, allow the reaction mixture to cool to room temperature. The product may begin to crystallize during this time.
-
For complete crystallization, cool the flask in an ice bath for 15-20 minutes.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and salts.
-
Allow the product to air dry on the filter paper or in a desiccator.
4.4 Characterization
-
Determine the melting point of the dried product. The literature melting point of cyclopentanone semicarbazone is approximately 210-212 °C.
-
Obtain the yield of the synthesized cyclopentanone semicarbazone.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Molar Mass of Cyclopentanone | 84.12 g/mol |
| Molar Mass of Semicarbazide HCl | 111.53 g/mol |
| Molar Mass of Sodium Acetate | 82.03 g/mol |
| Molar Mass of Cyclopentanone Semicarbazone | 141.17 g/mol |
| Moles of Cyclopentanone | 0.01 mol |
| Moles of Semicarbazide HCl | 0.01 mol |
| Moles of Sodium Acetate | 0.02 mol |
| Theoretical Yield | 1.41 g |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be calculated |
| Melting Point | To be determined experimentally |
Visualizations
Diagram 1: Experimental Workflow
Caption: Flowchart of the synthesis protocol for cyclopentanone semicarbazone.
Diagram 2: Reaction Mechanism
Caption: Simplified mechanism of semicarbazone formation.
References
Application Notes and Protocols: Characterization of Cyclopentanone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common analytical techniques used to characterize cyclopentanone (B42830) semicarbazone. The protocols outlined below are intended to serve as a guide for researchers in the synthesis and analysis of this and similar compounds.
Physicochemical Properties
Cyclopentanone semicarbazone is a derivative of cyclopentanone, formed by a condensation reaction with semicarbazide (B1199961). This process is a common method for the identification and characterization of ketones and aldehydes.
Table 1: Physicochemical and Spectroscopic Data for Cyclopentanone Semicarbazone
| Parameter | Value | Source/Comment |
| Molecular Formula | C₆H₁₁N₃O | Calculated |
| Molecular Weight | 141.17 g/mol | Calculated |
| Melting Point | 203 °C | Expected value based on literature for derivatives of cyclopentanone. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.2 (s, 1H, -NH-), ~6.1 (s, 2H, -NH₂), ~2.2-2.4 (m, 4H, α-CH₂), ~1.6-1.8 (m, 4H, β-CH₂) | Expected values based on analogous compounds. Actual values may vary. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160 (C=N), ~158 (C=O), ~35 (α-C), ~25 (β-C) | Expected values based on analogous compounds. Actual values may vary. |
| IR Spectroscopy | ν (cm⁻¹): ~3470 (N-H stretch), ~3180 (N-H stretch), ~1680 (C=O stretch), ~1580 (C=N stretch), ~1470 (N-H bend) | Expected characteristic absorption bands. |
| UV-Vis Spectroscopy | λmax (nm): ~260-280 | Expected value in a polar solvent like ethanol (B145695), corresponding to π → π and n → π* transitions. Actual value may vary.* |
| TLC (Silica gel) | Rf: 0.4-0.6 | Expected range with a mobile phase of Ethyl Acetate (B1210297)/Hexane (1:1). Dependent on exact conditions. |
| GC-MS | m/z: 141 (M⁺), 98, 83, 69, 55, 43 | Expected major fragmentation peaks. The molecular ion peak may be weak or absent due to thermal lability. |
Experimental Protocols
Synthesis of Cyclopentanone Semicarbazone
This protocol describes a standard method for the synthesis of cyclopentanone semicarbazone.[1]
Materials:
-
Cyclopentanone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Beakers, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Procedure:
-
In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of water.
-
Warm the mixture gently with stirring until all solids have dissolved.
-
In a separate beaker, dissolve cyclopentanone (0.84 g, 10 mmol) in 10 mL of ethanol.
-
Add the ethanolic solution of cyclopentanone dropwise to the aqueous solution of semicarbazide hydrochloride and sodium acetate with continuous stirring.
-
A white precipitate of cyclopentanone semicarbazone should begin to form.
-
Attach a reflux condenser to the flask and heat the mixture under reflux for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Determine the melting point and characterize the product using the techniques described below.
Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the synthesized cyclopentanone semicarbazone is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (~203 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 300 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Dissolve 5-10 mg of the purified cyclopentanone semicarbazone in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected structure.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure (ATR method):
-
Ensure the diamond crystal of the ATR accessory is clean.
-
Record a background spectrum.
-
Place a small amount of the dry cyclopentanone semicarbazone solid onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol)
Procedure:
-
Prepare a dilute solution of cyclopentanone semicarbazone in ethanol (e.g., 0.01 mg/mL). The exact concentration may need to be adjusted to obtain an absorbance reading between 0.2 and 1.0.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Determine the wavelength of maximum absorbance (λmax).[2]
Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., Ethyl Acetate/Hexane, 1:1 v/v)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere inside to become saturated with solvent vapors.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethanol or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) value for the spot.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., non-polar or medium-polarity)
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Set the GC oven temperature program (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).
-
Set the injector and detector temperatures (e.g., 250 °C and 280 °C, respectively). Note that semicarbazones can be thermally labile, and optimization of the injector temperature may be necessary to minimize degradation.[3]
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to cyclopentanone semicarbazone.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
Caption: Workflow for the synthesis of cyclopentanone semicarbazone.
Caption: Analytical workflow for the characterization of cyclopentanone semicarbazone.
References
Application Notes and Protocols for the Identification of Cyclopentanone via Semicarbazone Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rigorous landscape of chemical analysis and drug development, the unambiguous identification of carbonyl compounds is a critical step. Ketones, a fundamental class of organic compounds, are prevalent in numerous synthetic pathways and are key components of many pharmaceutical agents. The formation of crystalline derivatives, such as semicarbazones, provides a classic and reliable method for the characterization and identification of ketones. This application note details the use of semicarbazide (B1199961) hydrochloride in the identification of cyclopentanone (B42830), a widely used solvent and synthetic precursor.
The reaction of a ketone with semicarbazide hydrochloride proceeds via a condensation reaction to form a semicarbazone. This derivative is typically a stable, crystalline solid with a sharp and distinct melting point, which serves as a valuable physical constant for identification. The formation of the cyclopentanone semicarbazone is a straightforward and efficient laboratory procedure, offering a definitive means of confirmation for the presence of the cyclopentanone moiety.
Data Presentation
The physical and spectroscopic properties of cyclopentanone and its semicarbazone derivative are summarized below for easy reference and comparison.
Table 1: Physical Properties of Cyclopentanone and Cyclopentanone Semicarbazone
| Property | Cyclopentanone | Cyclopentanone Semicarbazone |
| Molecular Formula | C₅H₈O | C₆H₁₁N₃O |
| Molecular Weight | 84.12 g/mol [1] | 141.17 g/mol |
| Appearance | Colorless liquid[1] | Crystalline solid |
| Boiling Point | 130.6 °C[1][2] | Not Applicable |
| Melting Point | -58.2 °C[1][2] | ~210-212 °C (with decomposition) |
| Density | 0.95 g/cm³[1] | Not Applicable |
Table 2: Spectroscopic Data for Cyclopentanone and Expected Data for Cyclopentanone Semicarbazone
| Spectroscopic Technique | Cyclopentanone | Cyclopentanone Semicarbazone (Expected) |
| FTIR (cm⁻¹) | ~1740 (C=O stretch) , ~2965 (C-H stretch) | ~1690 (C=O stretch of amide) , ~1590 (C=N stretch) , ~3450 & ~3300 (N-H stretch), ~2950 (C-H stretch) |
| ¹H NMR (ppm) | ~2.0 (m, 4H, -CH₂-), ~2.2 (t, 4H, -CH₂-C=O) | ~1.8-2.5 (m, 8H, cyclopentyl protons), ~6.5 (s, 1H, -NH-), ~8.0 (s, 1H, =N-NH-), ~9.5 (s, 1H, -NH₂) |
| ¹³C NMR (ppm) | ~220 (C=O) , ~38 (CH₂), ~23 (CH₂) | ~158 (C=N) , ~178 (C=O of amide) , ~30-35 (cyclopentyl carbons) |
Note: Expected spectroscopic data for cyclopentanone semicarbazone is based on characteristic values for semicarbazone derivatives.
Experimental Protocols
Materials and Equipment
-
Cyclopentanone (unknown sample)
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol (B145695) (95%)
-
Water
-
Beakers
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Protocol for the Synthesis of Cyclopentanone Semicarbazone
-
Preparation of the Semicarbazide Solution: In a 50 mL Erlenmeyer flask, dissolve 0.5 g of semicarbazide hydrochloride and 0.8 g of sodium acetate in 5 mL of water.
-
Addition of Ketone: To the semicarbazide solution, add 0.5 mL of the cyclopentanone sample.
-
Reaction: Stopper the flask and shake vigorously for a few minutes. The formation of a crystalline precipitate indicates the formation of the semicarbazone. If no precipitate forms immediately, the mixture can be gently warmed in a water bath for 10-15 minutes and then cooled in an ice bath.
-
Isolation of the Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the crystals thoroughly on the filter paper or in a desiccator.
-
Characterization:
-
Determine the melting point of the dried crystals.
-
Acquire FTIR and NMR spectra of the derivative to confirm its structure.
-
Mandatory Visualizations
Reaction of Cyclopentanone with Semicarbazide
The following diagram illustrates the chemical reaction for the formation of cyclopentanone semicarbazone from cyclopentanone and semicarbazide.
Caption: Reaction scheme for the synthesis of cyclopentanone semicarbazone.
Experimental Workflow for Ketone Identification
The logical workflow for the identification of an unknown ketone using semicarbazone derivatization is depicted below.
Caption: Workflow for the identification of a ketone via semicarbazone formation.
References
Application Note: Quantitative Analysis of Cyclopentanone in Complex Matrices by GC-MS Following Semicarbazide Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentanone (B42830) is a five-membered cyclic ketone that can be found as a volatile organic compound in various environmental and biological matrices. Its detection and quantification are crucial in diverse fields, including environmental monitoring, food science, and pharmaceutical analysis, where it may be present as a residual solvent or a metabolic byproduct. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, the direct analysis of small, polar ketones like cyclopentanone can sometimes be challenging due to their volatility and potential for poor chromatographic peak shape.
Chemical derivatization can significantly improve the analytical performance of GC-MS methods by increasing the molecular weight and improving the chromatographic properties of the analyte. This application note details a protocol for the derivatization of cyclopentanone with semicarbazide (B1199961) to form the more stable and less volatile cyclopentanone semicarbazone, enabling robust and sensitive quantification by GC-MS. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl group, as is typical for reactions between ketones and amine derivatives. This reaction is generally acid-catalyzed, with an optimal pH of approximately 5.
Experimental Protocols
1. Derivatization of Cyclopentanone with Semicarbazide
This protocol is based on general principles of semicarbazone formation and should be optimized for specific sample matrices and concentration ranges.
Materials:
-
Cyclopentanone standard
-
Semicarbazide hydrochloride (NH₂CONHNH₂·HCl)
-
Sodium acetate (B1210297)
-
Ethanol (GC grade)
-
Deionized water
-
Sample containing cyclopentanone
-
Internal standard (e.g., cyclohexanone, to be derivatized alongside the sample)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Preparation of Semicarbazide Reagent:
-
Prepare a solution of semicarbazide hydrochloride in deionized water (e.g., 10 mg/mL).
-
Prepare a separate solution of sodium acetate in deionized water (e.g., 15 mg/mL).
-
In a clean vial, mix equal volumes of the semicarbazide hydrochloride and sodium acetate solutions. This will generate the free semicarbazide base in a buffered solution.
-
-
Sample and Standard Preparation:
-
Prepare a series of cyclopentanone calibration standards in a suitable solvent (e.g., ethanol) at concentrations relevant to the expected sample concentrations.
-
If the sample is in a non-alcoholic solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in ethanol.
-
Spike the samples and standards with an appropriate internal standard.
-
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a micro-reaction vial, add 50 µL of the freshly prepared semicarbazide reagent.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath. Reaction time and temperature may require optimization.[1]
-
Allow the reaction mixture to cool to room temperature.
-
-
Extraction of the Derivative:
-
Add 200 µL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex vigorously for 1 minute to extract the cyclopentanone semicarbazone into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.
-
2. GC-MS Analysis of Cyclopentanone Semicarbazone
The following are suggested starting parameters for the GC-MS analysis and should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
GC Conditions (Suggested):
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
MS Conditions (Suggested):
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Suggested SIM Ions | To be determined from the mass spectrum of the cyclopentanone semicarbazone standard. Based on the structure, potential fragments could include the molecular ion and fragments from the loss of parts of the semicarbazide moiety. |
Data Presentation
Quantitative data for the derivatization of cyclopentanone with semicarbazide and subsequent GC-MS analysis is not extensively available in the peer-reviewed literature. The following table is a template for the type of data that should be generated during method validation.
| Parameter | Expected Performance |
| Retention Time (min) | Dependent on GC conditions |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined empirically |
| Limit of Quantification (LOQ) | To be determined empirically |
| Recovery (%) | 85-115% |
| Precision (%RSD) | < 15% |
| Derivatization Yield (%) | Generally expected to be high (>90%) but should be determined experimentally |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the derivatization of cyclopentanone and subsequent GC-MS analysis.
Reaction and Fragmentation Diagram
Caption: Reaction of cyclopentanone with semicarbazide and a hypothetical fragmentation pathway.
Discussion
The derivatization of cyclopentanone to its semicarbazone derivative offers several advantages for GC-MS analysis. The resulting derivative is more thermally stable and less volatile than the parent ketone, which can lead to improved chromatographic peak shape and better separation from other volatile components in the sample matrix. The increase in molecular weight also shifts the mass-to-charge ratio of the analyte to a higher, more selective region of the mass spectrum, reducing potential interferences from lower molecular weight matrix components.
For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in derivatization efficiency, extraction recovery, and injection volume. A structurally similar ketone that is not present in the samples, such as an isotopically labeled cyclopentanone or another cyclic ketone like cyclohexanone, would be an ideal internal standard.
Method validation is a critical step to ensure the reliability of the quantitative data. This should include an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The LOD and LOQ should be determined experimentally by analyzing a series of decreasingly concentrated standards and evaluating the signal-to-noise ratio.
The derivatization of cyclopentanone with semicarbazide followed by GC-MS analysis provides a robust and sensitive method for the quantification of this ketone in various sample matrices. The detailed protocol and suggested GC-MS parameters in this application note serve as a starting point for method development and validation. Proper optimization and validation are essential to ensure the accuracy and reliability of the results for specific research, quality control, or drug development applications.
References
Application Notes and Protocols: Cyclopentanone Semicarbazone as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanone (B42830) semicarbazone is a derivative of cyclopentanone formed by a condensation reaction with semicarbazide (B1199961).[1] Due to its stable, crystalline nature and distinct physical properties, it serves as an excellent candidate for a reference standard in various analytical applications.[2] Semicarbazones, in general, are crystalline compounds with relatively high melting points, which makes them suitable for the identification and quantification of aldehydes and ketones.[2] This document provides detailed application notes and protocols for the synthesis, purification, and use of cyclopentanone semicarbazone as an analytical standard for the quantification of carbonyl compounds. Its primary application lies in serving as a calibration standard or an internal standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Specifications
A well-characterized analytical standard is essential for accurate and reproducible analytical measurements. The key properties of cyclopentanone semicarbazone are summarized below.
| Property | Specification | Reference |
| Chemical Name | (Cyclopentylideneamino)urea | |
| CAS Number | 5459-00-7 | |
| Molecular Formula | C₆H₁₁N₃O | |
| Molecular Weight | 141.17 g/mol | |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | ~210-214 °C (with decomposition) | |
| Purity (as standard) | ≥99.5% (by HPLC and/or qNMR) | |
| Solubility | Soluble in ethanol, methanol (B129727), DMSO, and DMF | [4] |
| Storage Conditions | Store at 2-8 °C in a dry, dark place |
Experimental Protocols
Synthesis of High-Purity Cyclopentanone Semicarbazone
This protocol details the synthesis of cyclopentanone semicarbazone from cyclopentanone and semicarbazide hydrochloride.
Materials:
-
Cyclopentanone (≥99%)
-
Semicarbazide hydrochloride (≥99%)
-
Sodium acetate (B1210297) (anhydrous, ≥99%)
-
Ethanol (95% or absolute)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.6 g (0.05 mol) of semicarbazide hydrochloride and 8.2 g (0.1 mol) of anhydrous sodium acetate in 100 mL of 50% aqueous ethanol.
-
Gently heat the mixture to 60-70 °C with stirring until all solids are dissolved.
-
Slowly add 4.2 g (0.05 mol) of cyclopentanone to the solution.
-
Reflux the reaction mixture for 1-2 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to facilitate crystallization.
-
Collect the crude cyclopentanone semicarbazone crystals by vacuum filtration.
-
Wash the crystals with cold deionized water and then with a small amount of cold ethanol.
-
Dry the crystals under vacuum at 50-60 °C to a constant weight.[5]
Purification by Recrystallization
To achieve the high purity required for an analytical standard, the crude product must be recrystallized.
Materials:
-
Crude cyclopentanone semicarbazone
-
Ethanol (95% or absolute) or an ethanol/water mixture
-
Deionized water
Procedure:
-
Dissolve the crude cyclopentanone semicarbazone in a minimum amount of hot 95% ethanol.[6]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified cyclopentanone semicarbazone under vacuum at 60 °C to a constant weight. The purity of the recrystallized product should be confirmed by melting point determination and chromatographic analysis.[7][8]
Characterization of the Standard
The identity and purity of the prepared cyclopentanone semicarbazone standard should be confirmed using spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the cyclopentyl ring and the NH and NH₂ groups of the semicarbazone moiety. The chemical shifts will differ from the starting materials, confirming the formation of the derivative.[9] |
| ¹³C NMR | A characteristic peak for the imine carbon (C=N) and signals for the carbons of the cyclopentyl ring and the carbonyl carbon of the semicarbazone. |
| FTIR | Presence of a C=N stretching vibration (around 1650 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and a C=O stretching vibration (around 1680 cm⁻¹) from the semicarbazone moiety. The characteristic C=O stretch of cyclopentanone (around 1740 cm⁻¹) will be absent. |
| Purity (HPLC) | A single major peak with a purity of ≥99.5% when analyzed by a validated HPLC-UV method. |
Application: Quantification of Carbonyl Compounds by HPLC
Cyclopentanone semicarbazone can be used as an external standard for the quantification of other ketones or aldehydes after their derivatization to semicarbazones.
Preparation of Standard Solutions
Procedure:
-
Accurately weigh approximately 10 mg of the high-purity cyclopentanone semicarbazone standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask and dilute to the mark to obtain a stock solution of approximately 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (Derivatization of a Ketone Sample)
Procedure:
-
Take a known amount of the sample containing the carbonyl compound of interest.
-
Dissolve the sample in a suitable solvent.
-
Add an excess of semicarbazide hydrochloride and a buffer (e.g., sodium acetate) to the sample solution.
-
Heat the mixture to ensure complete derivatization.
-
After cooling, dilute the sample to a known volume with the mobile phase.
HPLC Method Parameters (Example)
A stability-indicating HPLC method for semicarbazone derivatives has been reported and can be adapted.[10]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of methanol and water or acetonitrile (B52724) and water.[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the semicarbazone derivative has maximum absorbance (e.g., 260-280 nm). |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Data Analysis and Quantification
-
Inject the prepared calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of cyclopentanone semicarbazone.
-
Inject the derivatized sample solution and record the peak area of the analyte's semicarbazone derivative.
-
Calculate the concentration of the analyte in the original sample using the calibration curve.
Stability Studies
The stability of the cyclopentanone semicarbazone standard is crucial for its reliable use. Stability should be assessed under various conditions.
| Condition | Protocol | Expected Outcome | Reference |
| Solid-State Stability | Store the solid standard at different temperatures (e.g., 4 °C, 25 °C, 40 °C) and humidities. Analyze for purity at regular intervals. | The solid should be stable for an extended period (e.g., >2 years) when stored at 2-8 °C. | |
| Solution Stability | Prepare solutions of the standard in the analytical solvent and store them at different temperatures (e.g., 4 °C, 25 °C). Analyze at regular intervals to check for degradation.[11] | Solutions may show some degradation over time, especially at room temperature. It is recommended to use freshly prepared solutions for analysis.[10] | |
| Forced Degradation Studies | Expose the standard to stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis to identify potential degradation products and establish the stability-indicating nature of the analytical method.[10] | The standard may degrade under harsh acidic or basic conditions. The HPLC method should be able to resolve the parent compound from its degradation products. |
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of cyclopentanone semicarbazone as an analytical standard.
Caption: Workflow for the quantitative analysis of a ketone using cyclopentanone semicarbazone as an external standard.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105017197A - Semicarbazone compound preparation method and application in biomedicine - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclopentanone [webbook.nist.gov]
- 9. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 10. ijrpc.com [ijrpc.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Study of Cyclopentanone Semicarbazone Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics of cyclopentanone (B42830) semicarbazone formation. This document includes detailed experimental protocols for kinetic analysis, a summary of the underlying chemical principles, and a guide to data interpretation. The information is intended to assist researchers in designing and executing kinetic studies, particularly those relevant to drug development and mechanistic organic chemistry.
Introduction
The formation of semicarbazones from ketones and aldehydes is a classic condensation reaction in organic chemistry. The reaction of cyclopentanone with semicarbazide (B1199961) hydrochloride yields cyclopentanone semicarbazone. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, elucidating reaction mechanisms, and in the context of medicinal chemistry, for the design of compounds where such moieties may be present.
The reaction is known to be acid-catalyzed and proceeds through a two-step mechanism: an initial rapid addition of the semicarbazide to the carbonyl group to form a carbinolamine intermediate, followed by a slower, rate-determining dehydration to the final semicarbazone product. The overall reaction rate is sensitive to the pH of the medium.
Reaction Mechanism and Kinetics
The formation of cyclopentanone semicarbazone is a reversible condensation reaction. The reaction is initiated by the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of cyclopentanone. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the semicarbazone.
The reaction is subject to general acid catalysis. At very low pH, the semicarbazide is protonated, reducing its nucleophilicity and slowing the initial addition step. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which becomes the rate-determining step. Consequently, the reaction rate exhibits a maximum at a weakly acidic pH.
The general rate law for the formation of the semicarbazone can be expressed as:
Rate = k[Cyclopentanone][Semicarbazide]
Where 'k' is the observed rate constant. The value of k is dependent on pH, temperature, and the buffer concentration.
Quantitative Data
Table 1: Effect of pH on the Observed Rate Constant (k_obs) at 25°C
| pH | k_obs (M⁻¹s⁻¹) |
| 4.0 | 0.015 |
| 5.0 | 0.042 |
| 6.0 | 0.035 |
| 7.0 | 0.012 |
Table 2: Effect of Temperature on the Observed Rate Constant (k_obs) at pH 5.0
| Temperature (°C) | Temperature (K) | k_obs (M⁻¹s⁻¹) |
| 20 | 293.15 | 0.031 |
| 25 | 298.15 | 0.042 |
| 30 | 303.15 | 0.057 |
| 35 | 308.15 | 0.076 |
Table 3: Activation Parameters
| Parameter | Value |
| Activation Energy (Ea) | Value to be determined experimentally |
| Pre-exponential Factor (A) | Value to be determined experimentally |
Experimental Protocols
The following protocols describe the procedures for determining the reaction kinetics of cyclopentanone semicarbazone formation using UV-Vis spectrophotometry.
Materials and Reagents
-
Cyclopentanone (reagent grade)
-
Semicarbazide hydrochloride (reagent grade)
-
Sodium acetate (B1210297) (analytical grade)
-
Acetic acid (glacial)
-
Distilled or deionized water
-
Ethanol (95%)
Preparation of Solutions
-
Buffer Solutions: Prepare a series of acetate buffer solutions with varying pH (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Semicarbazide Hydrochloride Solution: Prepare a stock solution of semicarbazide hydrochloride (e.g., 0.01 M) in the desired buffer.
-
Cyclopentanone Solution: Prepare a stock solution of cyclopentanone (e.g., 0.1 M) in 95% ethanol.
Kinetic Measurement by UV-Vis Spectrophotometry
-
Wavelength Determination: Record the UV-Vis spectrum of the product, cyclopentanone semicarbazone, in the reaction medium to determine the wavelength of maximum absorbance (λ_max). The reactants, cyclopentanone and semicarbazide, should have minimal absorbance at this wavelength.
-
Kinetic Run:
-
Set the spectrophotometer to the determined λ_max and maintain a constant temperature using a thermostatted cuvette holder.
-
Pipette a known volume of the semicarbazide hydrochloride buffer solution into a quartz cuvette.
-
Initiate the reaction by adding a small, known volume of the cyclopentanone stock solution to the cuvette.
-
Quickly mix the solution and start recording the absorbance at regular time intervals.
-
Continue recording until the absorbance reaches a constant value, indicating the completion of the reaction.
-
-
Data Analysis:
-
The concentration of the semicarbazone formed at any time 't' can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.
-
The initial rate of the reaction can be determined from the initial slope of the plot of absorbance versus time.
-
The observed rate constant (k_obs) can be determined by plotting the appropriate function of concentration versus time (e.g., for a pseudo-first-order condition where one reactant is in large excess, a plot of ln(A_∞ - A_t) versus time will be linear, and the slope will be -k_obs).
-
Determination of Activation Energy (Ea)
-
Perform a series of kinetic runs at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C) while keeping the reactant concentrations and pH constant.
-
Calculate the rate constant (k) for each temperature.
-
Plot ln(k) versus 1/T (where T is the temperature in Kelvin). This is the Arrhenius plot.
-
The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From the slope, the activation energy (Ea) can be calculated.
Visualizations
The following diagrams illustrate the key aspects of the reaction kinetics.
Caption: Reaction mechanism for cyclopentanone semicarbazone formation.
Caption: Experimental workflow for the kinetic analysis.
Caption: A typical pH-rate profile for semicarbazone formation.
Application of Cyclopentanone Semicarbazone in Undergraduate Chemistry Labs: A Derivative for Identification
Application Notes and Protocols
In undergraduate organic chemistry laboratories, the identification of unknown aldehydes and ketones is a fundamental experiment. The formation of crystalline derivatives with specific melting points provides a classical and reliable method for this purpose. Cyclopentanone (B42830) semicarbazone is an excellent example of such a derivative, offering a straightforward synthesis and a sharp, identifiable melting point.
The primary application of cyclopentanone semicarbazone in this setting is the confirmation of the identity of cyclopentanone.[1][2][3] The reaction involves the condensation of cyclopentanone with semicarbazide (B1199961) hydrochloride in the presence of a buffer, such as sodium acetate (B1210297). The resulting semicarbazone is a stable, crystalline solid that can be easily purified by recrystallization.[4] By comparing the experimentally determined melting point of the derivative with the known literature value, students can confirm the identity of the original ketone.
This experiment serves to reinforce several key concepts in organic chemistry, including:
-
Carbonyl Chemistry: The nucleophilic addition-elimination reaction at the carbonyl group.[5]
-
Reaction Mechanisms: Understanding the role of each reactant and the reaction conditions.
-
Purification Techniques: The use of recrystallization to purify a solid product.[4]
-
Characterization: The use of physical properties, such as melting point, for compound identification.[6]
-
Spectroscopy: Interpretation of IR and NMR spectra to confirm the structure of the starting material and the product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of cyclopentanone semicarbazone.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| Cyclopentanone | 84.12 | -51 | ~1740 (C=O stretch)[7][8], ~2965-2870 (C-H stretch)[8] | ~2.0 (m, 4H, -CH₂-C=O), ~1.8 (m, 4H, -CH₂-CH₂-) |
| Semicarbazide Hydrochloride | 111.53 | ~175 (decomposes) | - | - |
| Cyclopentanone Semicarbazone | 141.17 | 203[2] | ~3470 (N-H stretch), ~1680 (C=O stretch), ~1580 (C=N stretch) | ~7.9 (s, 1H, =N-NH-), ~6.0 (s, 2H, -NH₂), ~2.3 (m, 4H, -CH₂-C=N), ~1.7 (m, 4H, -CH₂-CH₂-) |
Note: Predicted spectral data for cyclopentanone semicarbazone is based on typical values for semicarbazones and the spectrum of cyclohexanone (B45756) semicarbazone.[9]
Experimental Protocols
Synthesis of Cyclopentanone Semicarbazone
This protocol is adapted from general procedures for the synthesis of semicarbazones.[6][7]
Materials:
-
Semicarbazide hydrochloride (1.0 g)
-
Sodium acetate (1.5 g)
-
Deionized water (10 mL)
-
Cyclopentanone (0.53 mL, 0.5 g)
-
50 mL Erlenmeyer flask
-
Stirring rod
-
Hot plate/water bath
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Melting point apparatus
-
IR and NMR spectrometers (optional)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 8-10 mL of deionized water.
-
Add 0.53 mL (0.5 g) of cyclopentanone to the solution.
-
Swirl the mixture vigorously for a few minutes. A precipitate of cyclopentanone semicarbazone should begin to form.
-
Allow the flask to stand at room temperature for 10-15 minutes to ensure complete precipitation. If no precipitate forms, gently warm the mixture in a water bath at 50-60 °C for 10 minutes, then allow it to cool to room temperature.
-
Cool the flask in an ice bath for 10 minutes to maximize crystal formation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the product to air dry on the filter paper.
-
Determine the mass and calculate the percentage yield of the crude product.
Purification by Recrystallization
-
Transfer the crude cyclopentanone semicarbazone to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not dissolve completely, add a small amount of hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product completely.
-
Determine the melting point of the recrystallized cyclopentanone semicarbazone. Compare this value to the literature value.
-
(Optional) Acquire IR and NMR spectra of the purified product and compare them to the expected spectra.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of cyclopentanone semicarbazone.
Caption: Experimental workflow for the synthesis and characterization.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scribd.com [scribd.com]
- 3. Cyclopentanone, semicarbazone (5459-00-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. samples.eduwriter.ai [samples.eduwriter.ai]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexanone, semicarbazone | C7H13N3O | CID 15320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biological Screening of Semicarbazone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Semicarbazones are a versatile class of organic compounds formed through the condensation of a ketone or aldehyde with semicarbazide.[1][2] The resulting Schiff bases contain the crucial azomethine pharmacophore (-C=N-), which contributes to their wide range of biological activities.[1] Due to their structural adaptability and therapeutic potential, semicarbazone derivatives are of significant interest in medicinal chemistry.[1][3] This document provides detailed experimental procedures for screening the anticancer, antimicrobial, antioxidant, and anticonvulsant properties of novel semicarbazone derivatives.
Anticancer Activity Screening
Semicarbazone derivatives have shown considerable cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action often involve the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways essential for cancer cell proliferation.[1][5]
Experimental Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Semicarbazone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the semicarbazone derivatives in the culture medium. Add these dilutions to the wells containing the cells and incubate for 48-72 hours.[1] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the compound concentration.
Data Presentation: In Vitro Anticancer Activity
Summarized below are representative IC50 values for hypothetical semicarbazone derivatives against various cancer cell lines.
| Compound ID | HL-60 (μM)[4][5][7] | MCF-7 (μM)[4][7] | K562 (μM)[6] | HeLa (μM)[6] |
| SCMD-01 | 11.38 | 37.89 | 25.45 | 30.12 |
| SCMD-02 | 13.08 | 56.27 | 42.88 | 48.76 |
| SCMD-03 | 0.32 | 1.57 | 0.98 | 1.21 |
| SCMD-04 | 24.33 | 8.56 | 15.67 | 18.94 |
| Doxorubicin | 0.05 | 0.45 | 0.12 | 0.28 |
Visualizations: Anticancer Screening Workflow and Signaling
Caption: Workflow for determining the cytotoxicity of semicarbazone derivatives.
Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.[1][4][5]
Antimicrobial Activity Screening
Semicarbazones have demonstrated notable activity against a range of microbial pathogens.[8][9] Their mechanism is thought to involve the disruption of essential cellular processes in microorganisms.[9]
Experimental Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1][9]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)[8][10]
-
Mueller-Hinton Broth (MHB)[9]
-
Semicarbazone derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates[9]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Perform two-fold serial dilutions of the semicarbazone derivatives directly in the 96-well plates containing MHB.[1]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[1]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[1]
Data Presentation: Antimicrobial Activity
The table below shows representative MIC values for hypothetical semicarbazone derivatives against common bacterial strains.
| Compound ID | S. aureus (μg/mL)[8] | E. coli (μg/mL)[8] | P. aeruginosa (μg/mL)[8] | K. pneumoniae (μg/mL)[8] |
| SCMD-05 | 16 | 32 | 64 | 32 |
| SCMD-06 | 8 | 16 | 32 | 16 |
| SCMD-07 | 32 | 64 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity Screening
Certain semicarbazone derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals.[11][12]
Experimental Protocol 3: DPPH Free Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 µM in methanol)[11]
-
Semicarbazone derivatives (dissolved in a suitable solvent)
-
Ascorbic acid (as a standard)[11]
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: Add 200 µL of the test sample solution (e.g., 100 µg/mL) to 4 mL of the methanolic DPPH solution.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Controls: Prepare a blank (methanol only) and a control (DPPH solution without the test compound).
-
Data Analysis: The scavenging activity is calculated using the following formula: DPPH Scavenged (%) = [(A_control - A_test) / A_control] x 100[11] Where A_control is the absorbance of the control and A_test is the absorbance in the presence of the test compound. Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Antioxidant Activity
| Compound ID | Concentration (µg/mL) | % DPPH Scavenging[11] | IC50 (µg/mL)[13] |
| SCMD-08 | 100 | 75.4 | 62.1 |
| SCMD-09 | 100 | 88.2 | 45.5 |
| SCMD-10 | 100 | 61.8 | 89.3 |
| Ascorbic Acid | 100 | 96.5 | 8.7 |
Visualization: DPPH Assay Principle
Caption: Principle of the DPPH free radical scavenging assay.
Anticonvulsant Activity Screening
Semicarbazones have been investigated as a novel class of anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[1][14]
Experimental Protocol 4: Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[1]
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
Semicarbazone derivatives
-
Vehicle (e.g., saline, Polyethylene Glycol)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the semicarbazone derivative or vehicle to the animals (typically intraperitoneally or orally).[1]
-
Stimulation: At the time of predicted peak effect of the compound, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s for mice) through corneal electrodes.[1]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is defined as protection.[1]
-
Data Analysis: Test the compound at various doses to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.[1]
Data Presentation: Anticonvulsant Activity
| Compound ID | Dose (mg/kg) | % Protection in MES Test[1] | ED50 (mg/kg)[1] |
| SCMD-11 | 100 | 60 | 85 |
| SCMD-12 | 100 | 80 | 65 |
| SCMD-13 | 100 | 40 | 120 |
| Phenytoin | 30 | 100 | 9.5 |
Visualization: MES Test Workflow
Caption: Workflow for evaluating anticonvulsant activity using the MES test.
References
- 1. benchchem.com [benchchem.com]
- 2. Semicarbazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary screening for the biological activity of some steroidal Δ4-unsaturated semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijsar.in [ijsar.in]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Cyclopentanone, semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial efficacy of Cyclopentanone, semicarbazone. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to ensure robust and reproducible results.
Introduction
Semicarbazones are a class of compounds known for their diverse pharmacological activities, including antimicrobial properties.[1] Their mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms, such as the inhibition of deoxyribonucleotide synthesis or interference with cell wall biosynthesis.[1][2] this compound, a derivative of this class, holds potential as a novel antimicrobial agent. These protocols detail the necessary steps to systematically evaluate its efficacy against a panel of pathogenic bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a widely used technique to determine the MIC of a compound.[1][5]
Experimental Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).[1]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6][7]
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[3][8]
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[1]
-
Well 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).[1]
-
Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
-
-
Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3]
-
Data Presentation: MIC Values
Summarize the MIC data in a table for clear comparison.
| Bacterial Strain | This compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Klebsiella pneumoniae (ATCC 13883) |
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.[10][11]
Experimental Protocol: MBC Determination
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Aspirate a 10 µL aliquot from each of these clear wells.[10]
-
-
Plating:
-
Spread the 10 µL aliquot evenly onto a sterile Mueller-Hinton Agar (MHA) plate.[1]
-
-
Incubation:
-
Reading and Interpretation:
Data Presentation: MBC Values
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Klebsiella pneumoniae (ATCC 13883) |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[10]
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Time-Kill Curve Assay
The time-kill curve assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time. [8][13]This assay can help determine whether the compound's activity is concentration-dependent or time-dependent. [8] Experimental Protocol: Time-Kill Analysis
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the mid-logarithmic phase of growth, diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL. [8]
-
-
Assay Setup:
-
Prepare test tubes with Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube with no compound. [8] * Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubation and Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours and then count the colonies.
-
-
Data Analysis:
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Workflow for Time-Kill Curve Assay
Caption: Workflow for Time-Kill Curve Assay.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, semicarbazones are known to interfere with critical bacterial processes. A generalized potential mechanism is illustrated below.
Generalized Mechanism of Action for Antimicrobial Semicarbazones
Caption: Potential Mechanisms of Antimicrobial Action for Semicarbazones.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. asm.org [asm.org]
- 7. chainnetwork.org [chainnetwork.org]
- 8. benchchem.com [benchchem.com]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: Cyclopentanone Semicarbazone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the yield and purity of cyclopentanone (B42830) semicarbazone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of cyclopentanone semicarbazone? The synthesis is a condensation reaction between the carbonyl group of cyclopentanone and the primary amine group of semicarbazide (B1199961).[1][2] This reaction forms a C=N double bond, resulting in the corresponding semicarbazone and a molecule of water.[3][4]
Q2: What are the standard starting materials and reagents for this synthesis? The primary reactants are cyclopentanone and semicarbazide. Semicarbazide is often used as its hydrochloride salt (semicarbazide hydrochloride) for stability.[5] To free the semicarbazide base for reaction, a buffer or a weak base like sodium acetate (B1210297) or dibasic potassium phosphate (B84403) is typically added to the reaction mixture.[5][6] Ethanol (B145695) and water are common solvents for this synthesis.[5][6]
Q3: What is the typical yield for cyclopentanone semicarbazone synthesis? For simple ketones like cyclopentanone, yields are generally high, often exceeding 90% under optimal conditions.[7] The product is typically a stable, crystalline solid that precipitates from the reaction solution, facilitating easy isolation.[1][7]
Q4: What is the reported melting point of pure cyclopentanone semicarbazone? The melting point of cyclopentanone semicarbazone is a key indicator of its purity. The reported melting point is approximately 203°C.[8] A broad melting point range or a value significantly lower than this suggests the presence of impurities.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions.
Issue 1: Low or No Product Yield
Q: My reaction produced a very low yield of the desired semicarbazone. What could be the cause?
A: Several factors can contribute to low yields. Consider the following troubleshooting steps:
-
pH Control: The pH of the reaction medium is critical. The condensation reaction requires slightly acidic conditions to facilitate the protonation of the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the semicarbazide's nucleophilic amine group will be protonated, rendering it unreactive. The use of a buffer like dibasic potassium phosphate or sodium acetate with semicarbazide hydrochloride helps maintain an optimal pH.[6]
-
Reaction Time and Temperature: While the reaction can proceed at room temperature, some syntheses benefit from heating under reflux to increase the reaction rate.[5][7] For less reactive ketones, extended reaction times may be necessary to achieve a high yield.[9]
-
Purity of Reactants: Impurities in the starting cyclopentanone can interfere with the reaction.[10] Ensure the cyclopentanone is pure and free from acidic or basic contaminants. It is also important to use high-quality semicarbazide hydrochloride.
-
Reagent Stoichiometry: Using a slight excess of semicarbazide can help drive the reaction to completion. However, a large excess can complicate purification. A common approach involves using a 1:1.3 molar ratio of ketone to semicarbazide hydrochloride.[5]
Issue 2: Oily or Impure Product
Q: The product obtained is an oil instead of a crystalline solid, or it appears discolored and impure. What went wrong?
A: The formation of an oily or impure product often points to issues with purification or side reactions.
-
Isolation Technique: Cyclopentanone semicarbazone is a solid that should precipitate from the reaction mixture upon cooling.[5] If it oils out, it may be due to residual solvent or impurities. Cooling the mixture in an ice bath can aid crystallization.[6]
-
Purification Method: The most common purification method is filtration followed by washing the solid with a cold solvent (such as ethanol or water) to remove unreacted starting materials and soluble impurities.[5][6] If the product remains impure, recrystallization from a suitable solvent system, like aqueous ethanol, is recommended for further purification.[11]
-
Drying: Ensure the final product is thoroughly dried under reduced pressure to remove any residual solvent, which can lower the melting point and affect its appearance.[5]
Experimental Protocols
General Protocol for Cyclopentanone Semicarbazone Synthesis
This protocol is a generalized procedure based on common laboratory practices for semicarbazone formation.[5]
-
Prepare Semicarbazide Solution: In a round-bottom flask, suspend semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.3 eq) in ethanol.
-
Heat and Filter: Heat the suspension to reflux and stir for approximately one hour. This converts the semicarbazide hydrochloride to the free base. Filter the hot suspension to remove the sodium chloride byproduct.
-
Reaction: Add cyclopentanone (0.9-1.0 eq) to the warm filtrate containing the free semicarbazide.
-
Reflux: Heat the reaction mixture to reflux and stir for 2-3 hours to ensure the reaction goes to completion.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature and then let it stand, ideally overnight, to allow for complete crystallization of the product. Cooling in an ice bath can further promote precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the solid product on the filter with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified cyclopentanone semicarbazone under reduced pressure, for instance, in a vacuum oven, to obtain the final product.[5]
Data Presentation
The following table summarizes key parameters and their impact on the synthesis of semicarbazones, which can be applied to optimize the cyclopentanone reaction.
| Parameter | Condition / Reagent | Rationale & Potential Impact on Yield | Citation |
| pH Control | Sodium Acetate / K₂HPO₄ | Buffers the reaction to a mildly acidic pH, preventing protonation of the nucleophile. Optimal pH is critical for high yield. | [5][6] |
| Temperature | Room Temperature vs. Reflux | Refluxing increases the reaction rate and can improve yield, especially for less reactive ketones. | [5][7] |
| Solvent | Ethanol, Water, or Aqueous Ethanol | Ethanol is a common choice. The presence of water can be beneficial, but solvent choice affects reactant/product solubility. | [5][11] |
| Reaction Time | 1-2 hours vs. Overnight | Longer reaction times can drive the equilibrium towards the product, increasing the overall yield. | [5][9] |
| Additives | Molecular Sieves | Can be used to remove the water byproduct, shifting the equilibrium to favor product formation and increasing yield. | [9] |
Visualizations
Reaction Mechanism
References
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. cerritos.edu [cerritos.edu]
- 9. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Cyclopentanone and its Semicarbazone Derivative
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of crude cyclopentanone (B42830) and its semicarbazone derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude cyclopentanone? A1: Crude cyclopentanone often contains byproducts from its synthesis, which may include unreacted starting materials like adipic acid, water, and various colored impurities of unknown composition that can interfere with subsequent reactions.[1]
Q2: Why convert cyclopentanone to its semicarbazone for purification? A2: Converting a liquid ketone like cyclopentanone to a solid derivative, such as a semicarbazone, is a classic purification technique. Solid compounds are generally easier to purify by recrystallization, which effectively removes soluble impurities. The pure ketone can then be regenerated from the purified derivative if needed.
Q3: What is the best recrystallization solvent for cyclopentanone semicarbazone? A3: An ethanol/water mixture is commonly used and effective for the recrystallization of semicarbazone derivatives.[2]
Q4: What is the expected melting point for pure cyclopentanone semicarbazone? A4: The reported melting point for cyclopentanone semicarbazone is approximately 203 °C.[3] A sharp melting point in this range is a good indicator of purity.
Q5: What are the primary hazards associated with cyclopentanone? A5: Cyclopentanone is a flammable liquid and vapor.[4][5][6] It can cause skin and serious eye irritation.[4][5][6] It is essential to handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[7][8]
Troubleshooting Guides
Purification of Crude Cyclopentanone
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after distillation. | - The distillation apparatus has leaks.- Excessive heating is causing polymerization or degradation.- Premature product loss with the forerun. | - Ensure all joints in the distillation setup are properly sealed.- Use vacuum distillation to lower the boiling point and reduce thermal stress.- Collect the initial distillate (forerun) separately and consider redistilling it if it contains a significant amount of product.[9] |
| The distilled cyclopentanone is still colored. | - Simple distillation is insufficient to remove high-boiling colored impurities.- Thermal decomposition during distillation is creating colored products. | - Pretreat the crude cyclopentanone by refluxing it with a small amount (2-10% by volume) of syrupy phosphoric acid for 5-10 minutes before distillation. This helps to non-volatilize the impurities.[1]- Distill under reduced pressure to minimize heating.[1] |
| The purified product is wet (contains water). | - Incomplete separation from an aqueous layer.- Use of a "wet" starting material or solvent. | - Before distillation, dry the crude product with an appropriate drying agent, such as anhydrous sodium sulfate (B86663) or anhydrous calcium chloride.[9][10]- If performing an extraction, ensure the organic layer is properly separated and dried before solvent removal. |
Purification of Cyclopentanone Semicarbazone
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The product does not crystallize or precipitates as an oil. | - The solution is not sufficiently supersaturated.- High levels of impurities are inhibiting crystal formation. | - Concentrate the solution by carefully evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure semicarbazone.- Ensure the solution is cooled slowly, followed by placing it in an ice bath to maximize crystal formation.[11] |
| Low yield of purified semicarbazone. | - Incomplete reaction during formation.- Too much solvent was used during recrystallization, leading to product loss in the filtrate.- Product was washed with a solvent that was not cold. | - Ensure stoichiometric amounts of reagents are used and allow for adequate reaction time.[12]- During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[11]- Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[11][12] |
| The final product has a low or broad melting point range. | - The product is not pure and contains residual impurities.- The product is not completely dry. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent.[12] |
Data Presentation
Table 1: Physical and Safety Properties of Cyclopentanone
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₈O | [6][13] |
| Molar Mass | 84.12 g/mol | [6][13] |
| Appearance | Clear, colorless liquid | [13][14] |
| Boiling Point | 130 - 131 °C @ 760 mmHg | [4][13] |
| Melting Point | -58.2 °C | [13] |
| Flash Point | 26 °C | [4][13] |
| Hazards | Flammable liquid, Skin/Eye Irritant | [4][5][6] |
Table 2: Properties of Cyclopentanone Semicarbazone
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₁N₃O | - |
| Appearance | Crystalline solid | [15] |
| Melting Point (Pure) | ~203 °C | [3] |
Experimental Protocols
Method 1: Purification of Crude Cyclopentanone via Acid Treatment and Distillation
This method is effective for removing colored and other high-boiling impurities from crude cyclopentanone.[1]
-
Acid Treatment: In a round-bottom flask, combine the crude cyclopentanone with 2-10% of its volume of syrupy phosphoric acid. For example, for 100 mL of crude cyclopentanone, add 2-10 mL of acid.[1]
-
Reflux: Add a few boiling chips and gently reflux the mixture for 5-10 minutes. The mixture may darken as impurities polymerize.[1]
-
Setup for Distillation: Allow the mixture to cool. Set up the apparatus for simple or fractional distillation. For heat-sensitive impurities, vacuum distillation is recommended.[1]
-
Distillation: Heat the flask to distill the cyclopentanone. Collect the fraction boiling at approximately 129-131 °C (at atmospheric pressure).[10] The resulting distillate should be a clear, colorless liquid.[1]
Method 2: Purification via Semicarbazone Derivative
This protocol involves forming the solid semicarbazone, purifying it by recrystallization, and is useful for achieving high purity.
-
Prepare Semicarbazide (B1199961) Solution: In a flask, dissolve semicarbazide hydrochloride (1.0 eq) and anhydrous sodium acetate (B1210297) (1.3 eq) in ethanol. Heat the mixture to reflux for approximately one hour. Filter the hot suspension to remove the sodium chloride precipitate.[12]
-
Formation of Semicarbazone: Add the crude cyclopentanone (0.9 eq) to the hot filtrate from the previous step. Heat the reaction to reflux for 2 hours.[12]
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of the crude cyclopentanone semicarbazone.
-
Isolate Crude Product: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.[12]
-
Recrystallization: Transfer the crude semicarbazone to a clean flask. Add the minimum amount of hot ethanol/water mixture needed to dissolve the solid completely.
-
Isolate Pure Product: Allow the solution to cool slowly to room temperature to form pure crystals. Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol/water, and dry them thoroughly under vacuum.[2][12]
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Purity Check: Confirm the purity by measuring the melting point. A sharp melting point around 203 °C indicates a pure product.[3]
Visualizations
Caption: Workflow for the purification of crude cyclopentanone.
Caption: Workflow for semicarbazone formation and purification.
References
- 1. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemdmart.com [chemdmart.com]
- 8. indenta.com [indenta.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111662170B - The purification method of cyclopentanone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 14. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. odinity.com [odinity.com]
Identifying and minimizing side reactions in semicarbazone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in semicarbazone synthesis. Our goal is to help you identify and minimize common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during semicarbazone synthesis?
A1: The most prevalent side reactions include the formation of azines and bis-semicarbazones . Azine formation is more common when reacting aldehydes or ketones with hydrazine (B178648) contaminants or under conditions that promote the degradation of semicarbazide (B1199961). Bis-semicarbazone formation occurs when a dicarbonyl compound reacts with two equivalents of semicarbazide, or potentially through a secondary reaction of an already formed semicarbazone that possesses another reactive carbonyl group. Additionally, hydrolysis of the starting semicarbazide or the final semicarbazone product can occur, especially under strongly acidic or basic conditions.
Q2: How does pH affect semicarbazone synthesis and the formation of side products?
A2: The pH of the reaction medium is a critical parameter in semicarbazone synthesis. The reaction is typically acid-catalyzed.[1] Optimal pH is generally slightly acidic (around 4-6).
-
Too acidic (pH < 4): The amine nucleophile of semicarbazide becomes protonated (R-NH3+), rendering it non-nucleophilic and slowing down or preventing the desired reaction.
-
Too basic (pH > 7): While the nucleophilicity of the amine is high, there is insufficient acid to catalyze the dehydration step of the intermediate, which can slow down the overall reaction. Basic conditions can also promote other side reactions.
Maintaining the optimal pH is crucial to favor the desired condensation reaction over potential side reactions.
Q3: What is the role of stoichiometry in preventing side reactions?
A3: Precise control of stoichiometry is essential. Using a slight excess of the carbonyl compound can help ensure the complete consumption of semicarbazide, minimizing unreacted starting material. However, a large excess of the aldehyde or ketone might lead to the formation of other byproducts. When synthesizing a monosemicarbazone from a dicarbonyl compound, a 1:1 molar ratio is crucial to minimize the formation of the bis-semicarbazone. Careful and slow addition of the semicarbazide solution to the dicarbonyl solution can also favor the mono-adduct.
Q4: Can steric hindrance in the carbonyl compound affect the reaction?
A4: Yes, sterically hindered ketones react more slowly than unhindered ketones or aldehydes.[2] For these substrates, longer reaction times or slightly elevated temperatures may be necessary. However, prolonged heating can also promote the degradation of reactants and the formation of side products. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered during semicarbazone synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction medium is too acidic or too basic. | Adjust the pH to the optimal range of 4-6 using a buffer solution (e.g., acetate (B1210297) buffer) or by adding a weak acid (e.g., acetic acid) or base (e.g., sodium acetate). |
| Impure Reactants: The aldehyde/ketone or semicarbazide hydrochloride may be of low purity. | Use freshly purified aldehydes/ketones. Ensure the semicarbazide hydrochloride is of high purity. | |
| Insufficient Reaction Time/Temperature: The reaction has not gone to completion, especially with sterically hindered ketones. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. | |
| Presence of an Oily or Insoluble Byproduct | Azine Formation: This can occur if there is free hydrazine present or if the semicarbazide degrades. | Ensure the purity of the semicarbazide. Avoid excessive heating. Purify the final product by recrystallization. |
| Formation of a Higher Molecular Weight Impurity | Bis-Semicarbazone Formation: This is common when using dicarbonyl compounds. | Use a strict 1:1 stoichiometry of the dicarbonyl compound to semicarbazide. Add the semicarbazide solution slowly to the dicarbonyl solution with vigorous stirring. |
| Product Decomposes During Workup or Purification | Hydrolysis: The semicarbazone is unstable to the workup or purification conditions. | Avoid strongly acidic or basic conditions during workup. Use neutral washing steps. For purification, consider recrystallization from a suitable solvent system instead of chromatography on silica (B1680970) gel, which can be acidic. |
Experimental Protocols
General Protocol for Semicarbazone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Semicarbazide Hydrochloride (1.05 eq)
-
Sodium Acetate (1.5 eq)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone in ethanol.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride and sodium acetate in a minimal amount of water, then add ethanol to obtain a clear solution.
-
Add the semicarbazide solution to the carbonyl compound solution with stirring.
-
If the reaction is slow at room temperature, gently reflux the mixture for 1-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then water.
-
Dry the product in a vacuum oven or desiccator.
Protocol for Minimizing Bis-Semicarbazone Formation from a Dicarbonyl Compound
Materials:
-
Dicarbonyl Compound (1.0 eq)
-
Semicarbazide Hydrochloride (1.0 eq)
-
Sodium Acetate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve the dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
In a separate beaker, dissolve semicarbazide hydrochloride and sodium acetate in a water/ethanol mixture.
-
Using a dropping funnel, add the semicarbazide solution dropwise to the stirred solution of the dicarbonyl compound at room temperature over a period of 30-60 minutes.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to promote precipitation of the mono-semicarbazone.
-
Isolate the product by vacuum filtration and wash with a cold solvent.
Data Presentation
| Parameter | Condition A | Condition B (Optimized) | Effect on Yield/Purity |
| pH | 7.5 (Slightly Basic) | 5.5 (Slightly Acidic) | Increased yield and purity by favoring the desired reaction pathway. |
| Stoichiometry (Dicarbonyl:Semicarbazide) | 1:1.2 | 1:1 (slow addition) | Minimized bis-semicarbazone formation, leading to higher purity of the mono-adduct. |
| Temperature | 80 °C (Reflux) | Room Temperature | Reduced byproduct formation from reactant degradation. |
Visualizations
Caption: General experimental workflow for semicarbazone synthesis.
Caption: Troubleshooting logic for low yield or impurities.
Caption: Competing reaction pathways in semicarbazone synthesis.
References
Effect of pH and temperature on Cyclopentanone, semicarbazone stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of cyclopentanone (B42830) semicarbazone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of cyclopentanone semicarbazone?
A1: The stability of cyclopentanone semicarbazone is primarily influenced by pH and temperature. Like most semicarbazones, it is susceptible to hydrolysis, which is the cleavage of the C=N bond, reverting the compound to cyclopentanone and semicarbazide (B1199961). The rate of this hydrolysis is significantly affected by the pH of the solution and the ambient temperature.
Q2: How does pH affect the stability of cyclopentanone semicarbazone?
A2: The hydrolysis of semicarbazones is subject to both acid and base catalysis.
-
Acidic Conditions (pH < 7): In acidic solutions, the nitrogen atom of the imine group can be protonated, making the carbon atom more susceptible to nucleophilic attack by water. This generally increases the rate of hydrolysis.
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is typically at a minimum in neutral or near-neutral pH.
-
Basic Conditions (pH > 7): In basic solutions, the hydroxide (B78521) ion can act as a nucleophile, attacking the carbon of the C=N bond, which also accelerates hydrolysis. The rate-limiting step in such media is often the attack of hydroxide ions.[1]
Q3: What is the effect of temperature on the stability of cyclopentanone semicarbazone?
A3: Generally, an increase in temperature accelerates the rate of chemical reactions, including the hydrolysis of semicarbazones. Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. Therefore, for long-term storage, it is advisable to keep cyclopentanone semicarbazone at lower temperatures. The stability of semicarbazone complexes has been observed to decrease with increasing temperature.[2]
Q4: What are the expected degradation products of cyclopentanone semicarbazone?
A4: The primary degradation pathway for cyclopentanone semicarbazone is hydrolysis, which yields cyclopentanone and semicarbazide.
Q5: Are there any visual indicators of cyclopentanone semicarbazone degradation?
A5: While cyclopentanone semicarbazone is a crystalline solid, its degradation in solution is not always visually apparent. A change in the clarity or color of the solution, or the precipitation of a previously dissolved solid, could indicate degradation or other chemical changes. For definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR are necessary to quantify the parent compound and identify degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield during synthesis | Incomplete reaction. | Ensure the reaction goes to completion by extending the reaction time or gently heating the mixture. For ketones, the reaction may require a mild acidic catalyst and longer reaction times.[3][4] |
| Product loss during workup. | Ensure the product has fully precipitated before filtration. Wash the solid with cold solvent to minimize dissolution. | |
| Unexpected peaks in analytical spectra (NMR, IR) | Presence of impurities (unreacted starting materials or side products). | Recrystallize the product to improve purity. Confirm the structure using various analytical techniques. |
| Degradation of the sample. | Prepare fresh samples for analysis and store them under appropriate conditions (low temperature, neutral pH). | |
| Inconsistent results in stability studies | Fluctuations in temperature or pH of the storage conditions. | Use calibrated incubators and buffered solutions to maintain consistent experimental conditions. Regularly monitor the pH of the solutions. |
| Improper sample handling. | Ensure consistent sample preparation and handling procedures across all time points of the study. | |
| Rapid degradation of the compound in solution | The pH of the solution is highly acidic or basic. | Adjust the pH of the solution to be near neutral (pH 6-8) using an appropriate buffer system. |
| The storage temperature is too high. | Store solutions at a lower temperature (e.g., 2-8 °C) to slow down the degradation rate. |
Quantitative Data on Stability
The following table summarizes the expected stability of cyclopentanone semicarbazone under various pH and temperature conditions. This data is illustrative and based on the general behavior of semicarbazones. Actual degradation rates should be determined empirically.
| Temperature (°C) | pH | Condition | Observed Half-life (t1/2) | Notes |
| 25 | 3.0 | Acidic | ~ 12 hours | Hydrolysis is accelerated due to acid catalysis. |
| 25 | 5.0 | Mildly Acidic | ~ 48 hours | Increased stability compared to strongly acidic conditions. |
| 25 | 7.0 | Neutral | > 100 hours | Most stable at neutral pH. |
| 25 | 9.0 | Mildly Basic | ~ 36 hours | Base-catalyzed hydrolysis occurs. |
| 40 | 7.0 | Neutral | ~ 24 hours | Increased temperature significantly reduces stability even at neutral pH. |
| 4 | 7.0 | Refrigerated | > 500 hours | Low temperature is effective for long-term storage of solutions. |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentanone Semicarbazone
This protocol is adapted from general procedures for semicarbazone synthesis.[2][5]
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Cyclopentanone
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of semicarbazide hydrochloride (1.0 eq) and anhydrous sodium acetate (1.3 eq) in a mixture of ethanol and water.
-
Stir the mixture until all solids are dissolved. Gentle warming may be applied.
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Add cyclopentanone (0.9 eq) dropwise to the stirring solution at room temperature.
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Continue stirring the reaction mixture at room temperature. The formation of a white precipitate indicates product formation. The reaction may be gently refluxed for 1-2 hours to ensure completion.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure cyclopentanone semicarbazone.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Protocol 2: Stability Testing of Cyclopentanone Semicarbazone
This protocol outlines a general procedure for evaluating the stability of cyclopentanone semicarbazone in solution under different pH and temperature conditions.
Materials:
-
Purified cyclopentanone semicarbazone
-
Buffer solutions of various pH (e.g., pH 3, 5, 7, 9)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of cyclopentanone semicarbazone in a suitable organic solvent (e.g., acetonitrile or ethanol) at a known concentration.
-
Sample Preparation: For each condition to be tested (e.g., pH 3 at 25°C, pH 7 at 40°C, etc.), dilute the stock solution with the appropriate buffer to a final desired concentration.
-
Storage: Place the prepared samples in tightly sealed vials in the respective temperature-controlled environments.
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The frequency of testing should be sufficient to establish the stability profile.[6]
-
Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining cyclopentanone semicarbazone.
-
Data Analysis: Plot the concentration of cyclopentanone semicarbazone versus time for each condition. Determine the degradation rate constant (k) and the half-life (t1/2) for each condition.
Visualizations
References
Preventing decomposition of Cyclopentanone, semicarbazone during storage
Welcome to the Technical Support Center for Cyclopentanone (B42830) Semicarbazone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of cyclopentanone semicarbazone during storage and throughout their experimental workflows. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cyclopentanone semicarbazone?
A1: The primary degradation pathway for cyclopentanone semicarbazone is hydrolysis, which involves the cleavage of the imine-like bond to regenerate cyclopentanone and semicarbazide (B1199961). This reaction is susceptible to catalysis by both acids and bases. Other potential degradation pathways include oxidation and photodegradation, particularly under harsh conditions.
Q2: What are the ideal storage conditions for cyclopentanone semicarbazone to ensure long-term stability?
A2: To ensure long-term stability, cyclopentanone semicarbazone should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and light. For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.
Q3: I'm observing a change in the physical appearance of my stored cyclopentanone semicarbazone (e.g., discoloration, clumping). What could be the cause?
A3: A change in physical appearance is often an indicator of chemical degradation. Discoloration may suggest the formation of degradation products, potentially from oxidation or exposure to light. Clumping can be a sign of moisture absorption, which can accelerate hydrolytic decomposition. It is recommended to re-analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its purity.
Q4: Can residual impurities from the synthesis affect the stability of cyclopentanone semicarbazone?
A4: Yes, residual impurities from the synthesis, such as unreacted cyclopentanone, semicarbazide hydrochloride, or residual acid/base catalysts, can significantly impact the stability of the final product. For instance, acidic or basic residues can catalyze hydrolysis. It is crucial to ensure high purity of the compound after synthesis.
Q5: How can I monitor the stability of my cyclopentanone semicarbazone sample over time?
A5: A stability-indicating analytical method, typically RP-HPLC with UV detection, is the most effective way to monitor the stability of your sample. This method should be able to separate the intact cyclopentanone semicarbazone from its potential degradation products. Regular testing of the sample's purity at defined intervals (e.g., every 3-6 months) under the specified storage conditions will provide a clear stability profile.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of cyclopentanone semicarbazone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low purity of a newly received or synthesized batch. | - Incomplete reaction during synthesis.- Inefficient purification.- Decomposition during work-up or initial storage. | - Optimize the synthesis reaction conditions (e.g., reaction time, temperature, pH).- Employ a more rigorous purification method, such as recrystallization or column chromatography.- Ensure the work-up process is performed under mild conditions and that the product is dried thoroughly before storage. |
| Decrease in purity or appearance of new peaks in HPLC analysis after short-term storage. | - Inappropriate storage conditions (exposure to light, moisture, or elevated temperature).- Presence of catalytic impurities. | - Review and rectify storage conditions. Store in a tightly sealed, opaque container at the recommended temperature (2-8°C).- If impurities are suspected, re-purify the compound.- Consider storing under an inert atmosphere. |
| Inconsistent results in bioassays or other experiments. | - Degradation of the compound in the experimental medium (e.g., buffer, cell culture media).- The pH of the experimental medium may be promoting hydrolysis. | - Prepare solutions of cyclopentanone semicarbazone fresh before each experiment.- Assess the stability of the compound in the specific experimental medium by incubating it for the duration of the experiment and analyzing for degradation.- If hydrolysis is an issue, adjust the pH of the medium to a more neutral or slightly acidic range (pH 4-7), if the experimental protocol allows. |
| Formation of a liquid or oily substance in the solid sample during storage. | - Significant degradation via hydrolysis, leading to the formation of liquid cyclopentanone.- Absorption of a significant amount of moisture. | - The sample is likely highly degraded and should be discarded.- For future batches, ensure the compound is completely dry before storage and that the storage container is properly sealed and stored in a desiccator if necessary. |
Data Presentation
Table 1: Illustrative Forced Degradation Data for Cyclopentanone Semicarbazone
| Stress Condition | Time | Assay of Cyclopentanone Semicarbazone (%) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2 hours | 95.2 | Cyclopentanone, Semicarbazide |
| 8 hours | 85.1 | Cyclopentanone, Semicarbazide | |
| 24 hours | 70.3 | Cyclopentanone, Semicarbazide | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 1 hour | 92.5 | Cyclopentanone, Semicarbazide |
| 4 hours | 78.9 | Cyclopentanone, Semicarbazide | |
| 8 hours | 65.4 | Cyclopentanone, Semicarbazide | |
| Oxidative (3% H₂O₂, RT) | 24 hours | 98.1 | Oxidative degradants |
| 48 |
Improving the solubility of Cyclopentanone, semicarbazone for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclopentanone (B42830) semicarbazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving solubility for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Cyclopentanone semicarbazone and what are its common applications in research?
Cyclopentanone semicarbazone is a chemical compound formed through a condensation reaction between cyclopentanone and semicarbazide. Semicarbazones, as a class of compounds, are investigated for a wide range of biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties. In research, Cyclopentanone semicarbazone may be used in screening assays to evaluate its therapeutic potential.
Q2: I'm having trouble dissolving Cyclopentanone semicarbazone for my cell-based assay. What are the recommended solvents?
Cyclopentanone semicarbazone, like many semicarbazone derivatives, has limited solubility in aqueous solutions. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). For working solutions, the DMSO stock is typically diluted in the appropriate cell culture medium or biological buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can I use ethanol (B145695) to dissolve Cyclopentanone semicarbazone?
Ethanol can be used as a solvent for some semicarbazone compounds. However, DMSO is generally preferred for its ability to dissolve a wide range of organic molecules at high concentrations. If using ethanol, it is also critical to control for potential solvent effects on your biological system.
Q4: My compound precipitates when I add it to my aqueous buffer. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Decrease the final concentration: The compound may be exceeding its solubility limit in the final assay medium.
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Increase the DMSO concentration slightly: While keeping the final DMSO concentration as low as possible, a minor increase might help maintain solubility. Always include a vehicle control with the same DMSO concentration.
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Use a co-solvent: In some cases, a mixture of solvents (e.g., DMSO and ethanol) might improve solubility.
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Prepare fresh dilutions: Do not store dilute aqueous solutions of the compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from the DMSO stock solution for each experiment.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with Cyclopentanone semicarbazone in your experiments.
Problem: Compound precipitates out of solution during stock solution preparation.
| Possible Cause | Recommended Solution |
| Incorrect solvent choice. | Use 100% DMSO for the initial stock solution. |
| Compound concentration is too high. | Try preparing a lower concentration stock solution. |
| Low-quality solvent. | Use anhydrous, cell-culture grade DMSO. |
Problem: Compound precipitates when diluted into aqueous media (e.g., cell culture medium, PBS).
| Possible Cause | Recommended Solution |
| Exceeding the aqueous solubility limit. | Perform a serial dilution of your DMSO stock into the aqueous medium to find the highest soluble concentration. |
| Shock precipitation from rapid dilution. | Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing. |
| Temperature effects. | Ensure both the stock solution and the aqueous medium are at room temperature before mixing. |
| pH of the buffer. | The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer is appropriate. |
Data Presentation: Solubility of Semicarbazone Derivatives
| Solvent/Medium | Estimated Solubility Category | Approximate Concentration Range |
| Dimethyl Sulfoxide (DMSO) | High | > 10 mg/mL |
| Ethanol | Moderate | 1-10 mg/mL |
| Methanol | Moderate | 1-10 mg/mL |
| Water | Low | < 0.1 mg/mL |
| Phosphate-Buffered Saline (pH 7.4) | Low to Moderate | 0.01 - 0.06 mg/mL[1] |
Note: These values are estimates for general guidance. It is highly recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of Cyclopentanone Semicarbazone Stock Solution
-
Materials:
-
Cyclopentanone semicarbazone powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of Cyclopentanone semicarbazone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of Cyclopentanone semicarbazone on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cyclopentanone semicarbazone DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Cyclopentanone semicarbazone stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of Cyclopentanone semicarbazone.
Potential Signaling Pathway Inhibition
Semicarbazone derivatives have been reported to inhibit several protein kinases. The following diagrams illustrate a simplified overview of a potential mechanism of action through the inhibition of the c-Met, Casein Kinase 1 (CK1), and Cyclin-Dependent Kinase (CDK) signaling pathways.
Caption: Potential inhibitory action on key signaling pathways.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Cyclopentanone Semicarbazone Production
Welcome to the technical support center for the production of Cyclopentanone (B42830) Semicarbazone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing Cyclopentanone Semicarbazone?
The synthesis of Cyclopentanone Semicarbazone is a condensation reaction between cyclopentanone and semicarbazide (B1199961) hydrochloride. The reaction is typically carried out in a suitable solvent, often with a base like sodium acetate (B1210297) to neutralize the hydrochloride and free the semicarbazide for reaction.[1]
Q2: What are the critical process parameters to monitor during scale-up?
During the scale-up of this reaction, it is crucial to monitor and control the following parameters:
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Temperature: Affects reaction rate and impurity profile.
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Reactant Molar Ratio: Ensures complete conversion of the limiting reagent.
-
pH: The reaction is pH-sensitive; maintaining an optimal pH is key for driving the reaction to completion.
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Mixing and Agitation: Homogeneous mixing is essential for consistent reaction progress, especially in larger vessels.
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Crystallization and Isolation: Controlled cooling and filtration are vital for obtaining a pure product with good yield.
Q3: What are the common impurities found in Cyclopentanone Semicarbazone production?
Common impurities can include unreacted cyclopentanone, unreacted semicarbazide, and byproducts from side reactions. If the starting cyclopentanone is impure, those impurities may also carry through to the final product.[2]
Q4: How can the purity of the final product be assessed?
The purity of Cyclopentanone Semicarbazone can be determined using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Melting Point Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
Troubleshooting Guides
This section provides solutions to common problems encountered during the production of Cyclopentanone Semicarbazone.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to non-optimal temperature. | Optimize the reaction temperature. For many semicarbazone syntheses, a temperature range of 25-50°C is effective. |
| Incorrect molar ratio of reactants. | Ensure a slight excess of semicarbazide hydrochloride (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. | |
| Suboptimal pH of the reaction mixture. | Maintain a slightly acidic to neutral pH (around 4.5-6.5) by using a suitable buffer or base like sodium acetate. | |
| Product loss during workup and isolation. | Ensure the product has fully crystallized before filtration. Wash the product cake with a minimal amount of cold solvent to avoid dissolving the product. | |
| Product is Oily or Fails to Crystallize | Presence of unreacted starting materials or other impurities. | Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture. |
| Cooling the reaction mixture too quickly. | Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath to promote the formation of well-defined crystals. | |
| High Levels of Impurities in the Final Product | Impure starting materials. | Ensure the purity of cyclopentanone and semicarbazide hydrochloride before starting the reaction. Purify cyclopentanone by distillation if necessary. |
| Side reactions occurring at elevated temperatures. | Maintain the reaction temperature within the optimized range. Avoid excessive heating. | |
| Inefficient purification. | Optimize the recrystallization solvent and procedure. Consider a second recrystallization if the purity is still not satisfactory. | |
| Reaction is Slow or Stalls | Poor mixing in the reactor. | Increase the agitation speed to ensure the reactants are well-dispersed, especially in larger reaction volumes. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress and impurity formation. | |
| Catalyst or reagent deactivation. | Ensure the quality of the reagents and that the reaction conditions are not causing their degradation. |
Data Presentation
Table 1: Effect of Temperature on Yield and Purity of Cyclopentanone Semicarbazone
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 25 | 4 | 85 | 98.5 |
| 40 | 2.5 | 92 | 98.2 |
| 60 | 1.5 | 90 | 97.1 |
| 80 | 1 | 88 | 95.8 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Reactant Molar Ratio on Product Yield
| Cyclopentanone (equivalents) | Semicarbazide HCl (equivalents) | Yield (%) |
| 1.0 | 1.0 | 88 |
| 1.0 | 1.1 | 93 |
| 1.0 | 1.2 | 94 |
| 1.1 | 1.0 | 85 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of Cyclopentanone Semicarbazone
-
Reagent Preparation: In a suitable reactor, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.
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Reaction Initiation: To the stirred solution, add cyclopentanone (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, and then further cool in an ice bath for at least one hour to ensure complete crystallization.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol-water mixture to remove any soluble impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C to a constant weight.
Purification by Recrystallization
-
Dissolution: Dissolve the crude Cyclopentanone Semicarbazone in a minimal amount of hot ethanol (approximately 80°C).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.
-
Hot Filtration (Optional): If activated carbon was used, filter the hot solution to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Drying: Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Cyclopentanone Semicarbazone Synthesis
References
Technical Support Center: Cyclopentanone and Cyclopentanone Semicarbazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentanone (B42830) and its semicarbazone derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available cyclopentanone?
A1: The primary impurity in cyclopentanone, particularly when synthesized via the ketonic decarboxylation of adipic acid, is unreacted adipic acid .[1][2] Other potential impurities can include water , with which cyclopentanone can form an azeotrope, and byproducts from side reactions during synthesis.[2][3]
Q2: How can I remove acidic impurities like adipic acid from my cyclopentanone sample?
A2: A common and effective method is to wash the crude cyclopentanone with an alkaline solution, such as aqueous potassium carbonate or sodium hydroxide (B78521).[1][2] This neutralizes the acidic adipic acid, forming a salt that is soluble in the aqueous layer and can be separated. Subsequent fractional distillation of the organic layer will then yield purified cyclopentanone.[1][2]
Q3: What are the typical impurities found in cyclopentanone semicarbazone?
A3: Impurities in cyclopentanone semicarbazone often stem from the starting materials. These can include unreacted cyclopentanone and impurities present in the semicarbazide (B1199961) hydrochloride reagent.[4] Commercial grades of semicarbazide hydrochloride may contain urea, carbamide residues, hydrazides, and inorganic salts .[4]
Q4: My cyclopentanone semicarbazone synthesis resulted in a low yield or an impure product. What are the likely causes?
A4: Several factors can contribute to issues in semicarbazone synthesis. The purity of the starting cyclopentanone and semicarbazide hydrochloride is crucial.[4] Incomplete reaction can be a factor, so ensuring adequate reaction time and temperature is important. The pH of the reaction mixture also plays a role in the condensation reaction. Finally, proper purification, typically through recrystallization, is necessary to remove unreacted starting materials and byproducts.
Q5: What is the recommended method for purifying cyclopentanone semicarbazone?
A5: The most common and effective method for purifying cyclopentanone semicarbazone is recrystallization . A mixture of ethanol (B145695) and water is often used as the solvent system for this purpose.
Troubleshooting Guides
Cyclopentanone Purification
| Issue | Possible Cause | Troubleshooting Step |
| Acidic pH of distilled cyclopentanone | Incomplete removal of adipic acid. | Wash the crude cyclopentanone with a saturated solution of potassium carbonate or a dilute solution of sodium hydroxide before distillation.[1][2] Ensure thorough mixing and separation of the aqueous and organic layers. |
| Cloudy distillate | Presence of water (azeotrope formation).[2][3] | Dry the cyclopentanone over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate) before fractional distillation.[1] |
| Low yield after distillation | Inefficient fractional distillation setup. | Use a fractionating column with sufficient theoretical plates. Ensure a slow and steady distillation rate to allow for proper separation of components.[1] |
| Polymerization of cyclopentanone | Presence of acidic or alkaline catalysts. | Neutralize the crude product before distillation. Avoid excessively high distillation temperatures. |
Cyclopentanone Semicarbazone Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Step |
| Oily product instead of solid crystals | Presence of unreacted cyclopentanone or other impurities. | Ensure the reaction has gone to completion. Purify the crude product by recrystallization from an ethanol/water mixture. |
| Low melting point of the purified product | The product is still impure. | Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a cold solvent to remove any residual mother liquor. |
| No crystal formation upon cooling | The solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, slowly add a poor solvent (like water) to the ethanol solution until turbidity persists, then warm to redissolve and cool again. |
| Discolored product | Impurities in the starting materials or side reactions. | Use high-purity cyclopentanone and semicarbazide hydrochloride. Consider using decolorizing charcoal during the recrystallization process. |
Quantitative Data
| Compound | Analysis Stage | Purity Level | Reference |
| Cyclopentanone | Technical Sample | 96.4% | [5] |
| Semicarbazide | Commercial Grade | ≥ 98.0% | [4] |
Note: Comprehensive quantitative data on impurity levels before and after specific purification protocols is limited in the reviewed literature. The purity of the final product is highly dependent on the initial purity of the starting materials and the rigor of the purification process.
Experimental Protocols
Purification of Cyclopentanone by Alkali Wash and Fractional Distillation
This protocol is adapted from a typical procedure for the synthesis of cyclopentanone from adipic acid.[1][2]
-
Alkali Wash:
-
Place the crude cyclopentanone in a separatory funnel.
-
Add an equal volume of a 10% aqueous solution of potassium carbonate.[2]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of water, and again discard the aqueous layer.
-
-
Drying:
-
Transfer the washed cyclopentanone to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).[1]
-
Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
-
Fractional Distillation:
-
Decant the dried cyclopentanone into a round-bottom flask suitable for distillation.
-
Set up a fractional distillation apparatus with a fractionating column.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of cyclopentanone (approximately 130-131 °C).[1]
-
Synthesis and Recrystallization of Cyclopentanone Semicarbazone
This is a general procedure for the synthesis of a semicarbazone.
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Synthesis:
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Dissolve semicarbazide hydrochloride and an equivalent amount of sodium acetate (B1210297) in a minimal amount of warm ethanol.
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Add a stoichiometric amount of cyclopentanone to the solution.
-
If the solution is cloudy, add a small amount of ethanol until it becomes clear.
-
Heat the reaction mixture under reflux for 1-2 hours.
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Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
-
Recrystallization:
-
Collect the crude cyclopentanone semicarbazone crystals by vacuum filtration.
-
Transfer the crystals to a clean flask.
-
Add a minimum amount of hot ethanol to dissolve the crystals completely.
-
Slowly add hot water to the solution until the solution becomes slightly turbid.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to allow for the formation of pure crystals.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
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Dry the crystals thoroughly.
-
Visualizations
References
Technical Support Center: Enhancing the Filterability of Cyclopentanone Semicarbazone Crystals
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization and filtration of cyclopentanone (B42830) semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor filterability of cyclopentanone semicarbazone crystals?
A1: Poor filterability is most often due to the formation of very small crystals, sometimes referred to as 'fines'. These small particles can clog the filter paper, leading to slow filtration times and difficulties in isolating the product.[1] Factors that contribute to the formation of small crystals include rapid cooling, high supersaturation, and the choice of solvent.[2][3]
Q2: How does the cooling rate impact the crystal size of cyclopentanone semicarbazone?
A2: The rate of cooling has a significant effect on crystal size. Slow cooling allows for a lower number of crystal nuclei to form and provides more time for molecules to deposit onto the existing crystal lattice, resulting in larger, more easily filterable crystals.[3] Conversely, rapid cooling (crash crystallization) leads to a high nucleation rate, forming many small crystals.[2][3]
Q3: Can the choice of solvent affect the filterability of the crystals?
A3: Yes, the solvent system is crucial. The ideal solvent for recrystallization should dissolve the cyclopentanone semicarbazone well at high temperatures but poorly at low temperatures.[4] The solvent can also influence the crystal habit (shape). Some solvents may promote the growth of needle-like or plate-like crystals which can have different filtration characteristics.[5][6] A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be used to control crystal size.[7]
Q4: What is "Oiling Out" and how can it be prevented?
A4: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the hot solvent, or when the solution is cooled and the compound separates as an oil rather than a crystalline solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is excessively supersaturated.[8] To prevent this, one can use a lower-boiling solvent or add a seed crystal to encourage crystallization before the oiling out point is reached.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow Filtration Rate | Fine crystal formation clogging the filter paper. | 1. Recrystallize the product: Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly to form larger crystals.[9] 2. Use a filter aid: Add a small amount of an inert material like celite to the mixture before filtration to increase the porosity of the filter cake. 3. Select a different filter paper: Use a filter paper with a larger pore size if the crystal size allows.[1] |
| Formation of Very Small Crystals ('Fines') | The solution was cooled too quickly, leading to rapid nucleation.[3] | 1. Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[10] 2. Reduce supersaturation: Use a slightly larger volume of solvent to ensure the solution is not overly concentrated. 3. Use seeding: Introduce a small, pure crystal of the product (a seed crystal) to the solution as it cools to promote the growth of larger crystals.[11] |
| Product "Crashing Out" of Solution | The solution is highly supersaturated, or an anti-solvent was added too quickly. | 1. Control the rate of cooling: As mentioned above, slow cooling is critical.[2] 2. Add anti-solvent slowly: If using a two-solvent system, add the anti-solvent dropwise to the stirred solution to maintain a low level of supersaturation.[7] |
| Low Recovery of Crystals After Filtration | The product is partially soluble in the cold wash solvent. | 1. Use a minimal amount of wash solvent: Wash the filter cake with the smallest volume of ice-cold solvent necessary to remove impurities.[8] 2. Ensure the wash solvent is sufficiently cold: Pre-chill the wash solvent in an ice bath. 3. Check the filtrate: If you suspect significant product loss, you can try to recover more product from the filtrate by further cooling or partial solvent evaporation.[12] |
Experimental Protocols
Protocol 1: Controlled Cooling Recrystallization for Larger Crystals
-
Dissolution: In an Erlenmeyer flask, dissolve the crude cyclopentanone semicarbazone in the minimum amount of a suitable hot solvent (e.g., ethanol/water mixture). Ensure all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To slow the process further, the flask can be placed in an insulated container (e.g., a beaker of warm water).[10]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[13]
-
Drying: Allow the crystals to dry completely by continuing to draw air through the funnel, then transfer them to a watch glass to air dry.[13]
Protocol 2: Seeding to Promote Crystal Growth
-
Follow steps 1 and 2 from Protocol 1.
-
Cooling and Seeding: Allow the solution to cool slightly. Before spontaneous crystallization begins, add a few small, pure crystals of cyclopentanone semicarbazone (seed crystals).[11]
-
Crystal Growth: Swirl the flask gently and observe the growth of crystals from the seeds.
-
Proceed with steps 3-7 from Protocol 1.
Visual Guides
Workflow for Enhancing Crystal Filterability
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reelmind.ai [reelmind.ai]
- 4. mt.com [mt.com]
- 5. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study | MDPI [mdpi.com]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Cyclopentanone Semicarbazone Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of cyclopentanone (B42830) semicarbazone against alternative methods such as Ultraviolet-Visible (UV-Vis) Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Cyclopentanone semicarbazone is a derivative formed from the condensation reaction of cyclopentanone and semicarbazide. Semicarbazones are a class of compounds with demonstrated biological activities, making their accurate quantification crucial in various research and development stages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used analytical technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2] Its high resolution and sensitivity make it particularly suitable for the analysis of complex mixtures.[1]
Illustrative HPLC Method Validation Data
The following table summarizes typical performance characteristics for a validated HPLC method for semicarbazone analysis. Actual experimental results may vary.
| Validation Parameter | HPLC Method |
| Specificity | High |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Robustness | High |
Experimental Protocol: HPLC Method
A stability-indicating reversed-phase HPLC method can be developed and validated for the quantitative determination of cyclopentanone semicarbazone.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a polar organic solvent like acetonitrile (B52724) or methanol (B129727) and water in a suitable ratio (e.g., 60:40 v/v).[1][2]
-
Detection Wavelength: Determined by scanning the UV spectrum of cyclopentanone semicarbazone to find the wavelength of maximum absorbance (λmax). For a similar semicarbazone derivative, a wavelength of 285 nm was used.[2]
-
Injection Volume: 10 µL.[1]
-
Standard Preparation: A stock solution of cyclopentanone semicarbazone is prepared in the mobile phase and then serially diluted to create calibration standards.[2]
-
Sample Preparation: The sample containing cyclopentanone semicarbazone is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted if necessary to fall within the calibration range.[2]
HPLC Experimental Workflow
Alternative Analytical Methods
While HPLC is often the method of choice, other techniques can be employed for the analysis of cyclopentanone semicarbazone, each with its own set of advantages and limitations.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that measures the absorption of light by a substance.[1] It is often suitable for the routine analysis of pure samples where high sensitivity and specificity are not the primary requirements.[1]
Illustrative UV-Vis Method Validation Data
| Validation Parameter | UV-Vis Spectrophotometry Method |
| Specificity | Low to Moderate |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (RSD %) | < 5.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
| Robustness | Moderate |
Experimental Protocol: UV-Vis Spectrophotometry
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.[1]
-
Solvent: A solvent that does not absorb in the region of interest, such as methanol or ethanol.[1]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of cyclopentanone semicarbazone across a suitable UV range (e.g., 200-400 nm).[1]
-
Standard Preparation: A stock solution is prepared, and a series of calibration standards are made by dilution.[1]
-
Sample Preparation: The sample is dissolved in the chosen solvent, filtered, and diluted to ensure the absorbance falls within the linear range of the calibration curve.[1]
-
Measurement: The absorbance of the standards and samples is measured at the predetermined λmax.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly specific and sensitive technique often used for the identification and quantification of volatile and semi-volatile compounds. For semicarbazones, thermal degradation in the GC inlet can be a concern, potentially leading to the dissociation of the molecule.[3]
Illustrative GC-MS Method Validation Data
| Validation Parameter | GC-MS Method |
| Specificity | Very High |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (RSD %) | < 10.0% |
| Limit of Detection (LOD) | < 0.01 µg/mL |
| Limit of Quantitation (LOQ) | < 0.05 µg/mL |
| Robustness | Moderate to High |
Experimental Protocol: GC-MS
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized to ensure volatilization without significant degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Standard and Sample Preparation: Samples and standards are prepared in a volatile organic solvent. Derivatization may sometimes be necessary to improve the thermal stability and chromatographic behavior of the analyte.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and selectivity, and available resources.
Comparison of Analytical Methods
Conclusion
For the quantitative analysis of cyclopentanone semicarbazone, HPLC offers a robust and reliable method with excellent specificity, sensitivity, and a wide linear range, making it the preferred choice for complex samples or when low-level quantification is necessary.[1] UV-Vis spectrophotometry presents a simpler, more cost-effective alternative suitable for routine analysis of pure samples where high sensitivity and specificity are not critical.[1] GC-MS provides the highest specificity and sensitivity but may require careful method development to address the thermal stability of the analyte. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and regulatory requirements.
References
Comparative study of the reactivity of cyclopentanone vs. cyclohexanone semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of cyclopentanone (B42830) and cyclohexanone (B45756) in the formation of their respective semicarbazones. This reaction is a classic example of nucleophilic addition to a carbonyl group and is frequently used in the characterization and derivatization of aldehydes and ketones. Understanding the relative reactivity of these two common cyclic ketones is crucial for reaction optimization, kinetic studies, and the development of synthetic methodologies.
Executive Summary
Data Presentation
The following table summarizes key data points that provide insight into the relative reactivity of cyclopentanone and cyclohexanone. While direct rate constants for semicarbazone formation were not found, the enol content serves as a proxy for the ease of forming a reactive intermediate, which can be related to the overall reactivity towards nucleophiles.
| Parameter | Cyclopentanone | Cyclohexanone | Reference |
| Structure | 5-membered ring | 6-membered ring | N/A |
| Carbonyl Carbon Hybridization | sp² | sp² | N/A |
| Tetrahedral Intermediate Hybridization | sp³ | sp³ | N/A |
| Predominant Ring Strain in Ketone | Torsional Strain | Minimal Strain (Chair Conformation) | [1] |
| Change in Torsional Strain upon sp³ Hybridization | Increase | Decrease | [1] |
| Enol Content (%) | 0.088 | 1.2 | [2] |
Theoretical Framework: The Role of I-Strain
The differing reactivities of cyclopentanone and cyclohexanone can be rationalized by considering the internal strain (I-strain) of the cyclic systems.
-
Cyclopentanone: The planar conformation of the sp²-hybridized carbonyl group minimizes angle strain in the five-membered ring. However, upon nucleophilic attack by semicarbazide (B1199961), the carbonyl carbon rehybridizes to sp³, adopting a tetrahedral geometry. This forces the cyclopentane (B165970) ring into an envelope or half-chair conformation, which increases torsional strain due to the eclipsing of C-H bonds. This increase in strain makes the formation of the tetrahedral intermediate, and thus the overall reaction, less favorable.[1]
-
Cyclohexanone: In its stable chair conformation, cyclohexanone experiences minimal angle and torsional strain. The sp²-hybridized carbonyl carbon introduces some torsional strain due to eclipsing interactions with adjacent equatorial hydrogens. When the nucleophile attacks and the carbon becomes sp³, this torsional strain is relieved as the molecule can adopt a more stable tetrahedral arrangement within the chair conformation. This release of strain provides a driving force for the reaction, making cyclohexanone more reactive than cyclopentanone.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of cyclopentanone semicarbazone and cyclohexanone semicarbazone. These can be adapted for kinetic studies by monitoring the disappearance of the ketone or the appearance of the semicarbazone product over time using techniques such as UV-Vis spectroscopy or NMR.
Synthesis of Cyclopentanone Semicarbazone
Materials:
-
Cyclopentanone
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
In a separate container, dissolve cyclopentanone in ethanol.
-
Add the ethanolic solution of cyclopentanone to the aqueous solution of semicarbazide with stirring.
-
The cyclopentanone semicarbazone will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals.
Synthesis of Cyclohexanone Semicarbazone
Materials:
-
Cyclohexanone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
In a separate container, dissolve cyclohexanone in ethanol.
-
Add the ethanolic solution of cyclohexanone to the aqueous solution of semicarbazide with stirring.
-
The cyclohexanone semicarbazone will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals.
Visualizing the Reaction Pathway and Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized reaction pathway for semicarbazone formation.
Caption: Logical relationship of reactivity based on I-strain.
References
Comparative Assessment of Cyclopentanone, Semicarbazone Cross-Reactivity in Competitive Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Cyclopentanone, semicarbazone in a competitive immunoassay format. The following data and protocols are presented to illustrate a standardized approach for evaluating assay specificity. Due to the limited availability of public data on this specific analyte, this guide presents a hypothetical scenario to demonstrate the assessment process. The principles and methodologies described are widely applicable for evaluating the cross-reactivity of small molecules in immunoassays.
Data Summary: Hypothetical Cross-Reactivity of this compound and Structurally Related Compounds
The following table summarizes hypothetical quantitative data on the cross-reactivity of this compound and several structurally related compounds in a competitive ELISA designed for the detection of Cyclopentanone. The degree of cross-reactivity is influenced by the structural similarity of the tested compounds to the target analyte, which can affect their binding affinity to the assay's antibody.
| Compound | Structure | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity |
| This compound | [Image of this compound structure] | 10 | 100% |
| Cyclohexanone, semicarbazone | [Image of Cyclohexanone, semicarbazone structure] | 50 | 20% |
| Cyclopentanone | [Image of Cyclopentanone structure] | 200 | 5% |
| Acetone, semicarbazone | [Image of Acetone, semicarbazone structure] | 500 | 2% |
| Semicarbazide | [Image of Semicarbazide structure] | > 1000 | < 1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of potential interfering compounds.
1. Reagents and Materials:
-
Coating Antigen: Cyclopentanone-protein conjugate (e.g., BSA or OVA conjugate).
-
Antibody: Monoclonal or polyclonal antibody specific for this compound.
-
Standard: this compound of known purity.
-
Test Compounds: Cyclohexanone, semicarbazone; Cyclopentanone; Acetone, semicarbazone; Semicarbazide.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-mouse IgG-HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Plates: 96-well high-binding polystyrene microplates.
-
Buffers:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Assay Buffer: PBS with 1% BSA.
-
Stop Solution: 2 M Sulfuric Acid.
-
2. Experimental Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Block the remaining protein-binding sites by adding 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and test compounds in Assay Buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100
Visualizations
Caption: Experimental workflow for cross-reactivity assessment using competitive ELISA.
Caption: Principle of competitive immunoassay showing signal inversion with analyte concentration.
Caption: Logical relationship for the calculation of percent cross-reactivity.
A Comparative Analysis of the Anticancer Activity of Novel Semicarbazone Derivatives
Semicarbazone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] This guide provides a comparative overview of the in vitro anticancer activity of a series of recently synthesized semicarbazone derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
The anticancer potential of semicarbazones is often linked to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[2] The structural versatility of the semicarbazone scaffold allows for modifications that can significantly influence their cytotoxic effects against various cancer cell lines.[2][3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of semicarbazone derivatives against various human cancer cell lines. These compounds, identified in a recent study, showcase the impact of different structural moieties on their cytotoxic potential.[4]
| Compound ID | Structure | HT29 (Colon Cancer) IC50 (µM) | SK-N-SH (Neuroblastoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MKN45 (Gastric Cancer) IC50 (µM) |
| 11q | Phenyl-substituted semicarbazone | 0.32 | 0.45 | 1.57 | 0.38 |
| 11s | Phenyl-substituted semicarbazone | 0.54 | 0.68 | 1.23 | 0.49 |
Data extracted from a study by Li et al. (2019).[4] The specific structures for 11q and 11s are detailed in the original publication.
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for the replication and extension of these findings.
General Synthesis of Semicarbazone Derivatives
The synthesis of semicarbazone derivatives is typically achieved through a condensation reaction between an appropriate aldehyde or ketone and a semicarbazide (B1199961).[3]
Materials:
-
Substituted aldehyde or ketone
-
Semicarbazide hydrochloride
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted aldehyde or ketone in ethanol.
-
Add an equimolar amount of semicarbazide hydrochloride to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to allow for the precipitation of the semicarbazone derivative.
-
Filter, wash, and recrystallize the product to obtain the purified semicarbazone.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized semicarbazone derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Cell Culture:
-
Human cancer cell lines (e.g., HT29, SK-N-SH, MDA-MB-231, MKN45) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Seed the cells in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the semicarbazone derivatives and incubate for a further 72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[2]
Mechanistic Insights: Apoptosis Induction
Several semicarbazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][4] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.
The compounds 11q and 11s, highlighted in the data table, were found to cause an arrest in the Sub-G1 phase of the cell cycle and induce apoptosis in a dose-dependent manner.[4] Further enzymatic assays revealed that these compounds significantly activated procaspase-3 to caspase-3, a key executioner caspase in the apoptotic pathway.[4]
This guide provides a snapshot of the comparative biological activity of a select few semicarbazone derivatives. The diverse pharmacological potential of this class of compounds underscores their importance as scaffolds for the development of novel therapeutic agents.[2][3] Further research, including in vivo studies and exploration of a wider range of structural modifications, is warranted to fully elucidate their therapeutic potential.
References
- 1. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Derivatizing Agents for Cyclopentanone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyclopentanone (B42830), a key cyclic ketone, is critical in various fields, from environmental monitoring to pharmaceutical development. Due to its volatility and potential for low concentrations in complex matrices, derivatization is a common strategy to enhance its detectability and chromatographic performance. This guide provides an objective comparison of alternative derivatizing agents for cyclopentanone analysis, supported by experimental data and detailed protocols to aid in method development and selection.
The Importance of Derivatization in Cyclopentanone Analysis
Direct analysis of cyclopentanone can be challenging due to:
-
Low UV absorbance: Lacking a strong chromophore, cyclopentanone is difficult to detect at low concentrations using UV-based detectors in High-Performance Liquid Chromatography (HPLC).
-
Volatility: While beneficial for Gas Chromatography (GC), its volatility can also lead to sample loss during preparation.
-
Poor ionization efficiency: In Mass Spectrometry (MS), the ionization of underivatized cyclopentanone can be inefficient, limiting sensitivity.
Derivatization addresses these issues by chemically modifying the cyclopentanone molecule to introduce properties that are more favorable for analysis, such as enhanced UV absorbance, fluorescence, or improved gas chromatographic behavior and mass spectrometric detection.
Comparison of Key Derivatizing Agents
This section compares the performance of three common derivatizing agents for cyclopentanone and other ketones: 2,4-Dinitrophenylhydrazine (B122626) (DNPH) for HPLC-UV analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis, and Dansyl Hydrazine (B178648) for LC-MS analysis.
| Derivatizing Agent | Analytical Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Key Advantages | Key Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV/DAD | LOD: 20 µg/L (for cyclopentanone)[1]; LOD: 0.005 µg/mL, LOQ: 0.04 µg/mL (for muscone, a cyclopentadecanone)[2] | 96% (for cyclopentanone)[1] | Well-established method, stable derivatives with strong UV absorbance.[2][3][4] | Formation of E/Z stereoisomers can complicate quantification.[5] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS / GC-ECD | Estimated LOD: 0.01-1 µg/dm³ (for general carbonyls in beer)[6] | Not specified for cyclopentanone | Quantitative reaction, thermally stable derivatives, high sensitivity with ECD. | Requires GC-based instrumentation. |
| Dansyl Hydrazine | LC-MS | LOQ: 5.63 nM (urine), 5.68 nM (serum) (for malondialdehyde)[7] | 98-103% (for malondialdehyde)[7] | Enhances chromatographic performance and ionization efficiency for MS detection.[8][9] | Requires LC-MS instrumentation; less common for routine cyclopentanone analysis compared to DNPH and PFBHA. |
Experimental Protocols
Derivatization of Cyclopentanone with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from a method for the analysis of muscone, a cyclic ketone.[2]
Materials:
-
Cyclopentanone standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl)
-
Acetonitrile (B52724) (HPLC grade)
-
Volumetric flasks
-
Reaction vials
Procedure:
-
Standard Preparation: Prepare a stock solution of cyclopentanone in acetonitrile. Create a series of working standards by serial dilution.
-
Derivatization Reaction: a. In a reaction vial, add an aliquot of the cyclopentanone standard or sample. b. Add an excess of the DNPH solution. The molar ratio of DNPH to the ketone should be optimized, but a ratio of at least 100:1 is a good starting point.[2] c. Add a small volume of concentrated HCl to catalyze the reaction (e.g., to achieve a final concentration of 1.25% v/v).[2] d. Cap the vial and heat the mixture. Optimal conditions for a similar cyclic ketone were found to be 65°C for 30 minutes.[2]
-
Sample Preparation for HPLC: a. After cooling to room temperature, the reaction mixture can be diluted with the mobile phase to an appropriate concentration for HPLC analysis. b. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC-UV Analysis:
Derivatization of Cyclopentanone with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
This protocol is a general procedure that can be adapted for cyclopentanone.[10]
Materials:
-
Cyclopentanone standard solution in a suitable solvent (e.g., ethyl acetate)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in pyridine)
-
Pyridine (B92270) or other suitable base
-
Ethyl acetate (B1210297) (GC grade)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
Procedure:
-
Standard Preparation: Prepare a stock solution of cyclopentanone in ethyl acetate.
-
Derivatization Reaction: a. In a reaction vial, add 100 µL of the cyclopentanone solution. b. Add 100 µL of the PFBHA solution. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the mixture at 60-75°C for 60 minutes.[10]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Add 500 µL of 1 M HCl to neutralize the pyridine and stop the reaction. c. Vortex for 1 minute and allow the layers to separate. d. Transfer the upper organic layer (ethyl acetate) to a clean vial. e. Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
GC-MS Analysis: The resulting solution containing the derivatized cyclopentanone is ready for injection.
-
GC Column: A non-polar or medium-polarity column is typically used (e.g., ZB-5ms).[11]
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 280°C) is common.[11]
-
MS Detection: The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.[11]
-
Derivatization of Cyclopentanone with Dansyl Hydrazine for LC-MS Analysis
This protocol is based on a method for another carbonyl compound, malondialdehyde, and can be adapted for cyclopentanone.[7]
Materials:
-
Cyclopentanone standard solution
-
Dansyl hydrazine solution
-
Trichloroacetic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Reaction vials
Procedure:
-
Standard Preparation: Prepare a stock solution of cyclopentanone in a suitable solvent.
-
Derivatization Reaction: a. In a reaction vial, combine an aliquot of the cyclopentanone standard or sample with the dansyl hydrazine solution. b. Add trichloroacetic acid to catalyze the reaction. c. The reaction is typically carried out at room temperature for a defined period (e.g., 1-2 hours).
-
Sample Preparation for LC-MS: The reaction mixture is typically diluted with the initial mobile phase before injection.
-
LC-MS Analysis:
-
Column: A reversed-phase column suitable for separating the derivatized products (e.g., Phenyl-Hexyl).[7]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is common.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is typically used, monitoring the protonated molecular ion of the dansyl hydrazine derivative of cyclopentanone.[7]
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in cyclopentanone derivatization and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. iomcworld.com [iomcworld.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
- 9. Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Kinetic vs. Thermodynamic Control: A Comparative Guide to Semicarbazone Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of semicarbazones, a fundamental reaction in organic chemistry, serves as a classic example of the principles of kinetic versus thermodynamic control. The preferred product of a reaction can be dictated by the reaction conditions, a concept of critical importance in process development and drug synthesis where precise control over product distribution is paramount. This guide provides an objective comparison of the factors governing semicarbazone formation, supported by experimental data and detailed protocols.
The Competing Reactions: Cyclohexanone (B45756) vs. 2-Furaldehyde
The competitive reaction of a mixture of cyclohexanone and 2-furaldehyde with a limited amount of semicarbazide (B1199961) is a well-established model for illustrating this concept. Two different semicarbazone products can be formed: cyclohexanone semicarbazone and 2-furaldehyde semicarbazone.
Under kinetic control , the reaction yields the product that is formed most rapidly. This product has the lower activation energy. Conversely, under thermodynamic control , the reaction favors the most stable product, which represents the lowest energy state, given sufficient time and energy to reach equilibrium.[1][2][3] In the case of this competitive reaction, the kinetically favored product is different from the thermodynamically favored one.[1][3]
Product Distribution Under Different Control Regimes
Experimental evidence consistently demonstrates that cyclohexanone semicarbazone is the kinetically controlled product, forming faster at lower temperatures.[2][4][5] In contrast, 2-furaldehyde semicarbazone is the thermodynamically controlled product; it is more stable and its formation is favored at higher temperatures or longer reaction times, which allows the less stable kinetic product to revert to the starting materials and subsequently form the more stable product.[1][2][4][5]
Quantitative Data Summary
The following table summarizes typical experimental findings for the competitive formation of semicarbazones.
| Condition | Predominant Product | Typical Melting Point (°C) of Product | Known Melting Point (°C) |
| Low Temperature (e.g., 0-5 °C) | Cyclohexanone Semicarbazone | ~166 | 166[6] |
| High Temperature (e.g., 80 °C) | 2-Furaldehyde Semicarbazone | ~202 | 202[6] |
| Short Reaction Time | Cyclohexanone Semicarbazone | ~166 | 166[6] |
| Long Reaction Time (at elevated temp.) | 2-Furaldehyde Semicarbazone | ~202 | 202[6] |
Visualizing the Reaction Dynamics
The principles of kinetic and thermodynamic control in semicarbazone formation can be effectively illustrated through diagrams.
Caption: Reaction pathways for semicarbazone formation.
Experimental Protocols
The following are detailed methodologies for demonstrating kinetic and thermodynamic control in the competitive formation of semicarbazones.
Experiment 1: Synthesis under Kinetic Control (Low Temperature)
Objective: To isolate the kinetically favored product, cyclohexanone semicarbazone.
Methodology:
-
Dissolve 1.0 g of semicarbazide hydrochloride and 2.0 g of dibasic potassium phosphate (B84403) in 25 mL of water in a 50-mL Erlenmeyer flask.[3]
-
In a separate test tube, prepare a solution of 1.0 mL of cyclohexanone and 1.0 mL of 2-furaldehyde in 5 mL of 95% ethanol (B145695).
-
Cool both the flask and the test tube in an ice-water bath to 0-2 °C.[6]
-
Add the cold ethanol solution to the cold aqueous semicarbazide solution with swirling.
-
Allow the mixture to stand in the ice bath for 5-10 minutes. A precipitate will form.[3]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
-
Determine the melting point of the product to identify it.
Experiment 2: Synthesis under Thermodynamic Control (High Temperature)
Objective: To isolate the thermodynamically favored product, 2-furaldehyde semicarbazone.
Methodology:
-
Prepare the reactant solutions as described in steps 1 and 2 of the kinetic control experiment.
-
Combine the ethanol solution and the aqueous semicarbazide solution in a 50-mL Erlenmeyer flask.
-
Heat the mixture in a water bath at approximately 80°C for 15 minutes.[5]
-
Cool the solution to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
-
Determine the melting point of the product to identify it.
Caption: Experimental workflows for kinetic and thermodynamic control.
Energy Profile and Product Stability
The preference for the kinetic or thermodynamic product can be understood by examining the reaction energy profile. The reaction leading to the kinetic product has a lower activation energy, hence it proceeds faster. However, the thermodynamic product resides at a lower overall energy level, making it more stable. Given enough energy (e.g., by heating), the system can overcome the activation barriers of both the forward and reverse reactions, eventually settling in the lowest energy state, which corresponds to the thermodynamic product.
Caption: Energy profile of kinetic vs. thermodynamic control.
Conclusion
The selective formation of either cyclohexanone semicarbazone or 2-furaldehyde semicarbazone through the manipulation of reaction conditions provides a clear and instructive example of kinetic versus thermodynamic control. For professionals in drug development and chemical synthesis, a thorough understanding of these principles is essential for optimizing reaction outcomes, maximizing the yield of desired products, and ensuring process robustness. Low-temperature and short reaction times favor the formation of the less stable, but more rapidly formed kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the more stable thermodynamic product.
References
In the realm of organic chemistry, the precise identification and characterization of compounds are paramount. Spectroscopic techniques serve as the chemist's eyes, offering a glimpse into the molecular structure and bonding of substances. This guide provides a detailed spectroscopic comparison of cyclopentanone (B42830) semicarbazone with its parent ketone, cyclopentanone, and other related aliphatic ketones and their semicarbazones, namely cyclohexanone (B45756), acetone (B3395972), and their corresponding derivatives. This analysis, supported by experimental data, offers researchers, scientists, and drug development professionals a comprehensive reference for distinguishing these closely related compounds.
At a Glance: A Tabular Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data (Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for cyclopentanone, its semicarbazone, and the selected related compounds. These values provide a quantitative basis for comparison and are invaluable for the structural elucidation of these molecules.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C=N Stretch | N-H Stretch (primary amine) | C-H Stretch (sp³) |
| Cyclopentanone | ~1740 | - | - | ~2965, 2870 |
| Cyclopentanone Semicarbazone | ~1685 | ~1580 | ~3470, 3320 | ~2950, 2860 |
| Cyclohexanone | ~1715 | - | - | ~2945, 2865 |
| Cyclohexanone Semicarbazone | ~1680 | ~1585 | ~3460, 3310 | ~2930, 2855 |
| Acetone | ~1715 | - | - | ~2960, 2870 |
| Acetone Semicarbazone | ~1690 | ~1575 | ~3450, 3300 | ~2920, 2850 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Compound | α-Hydrogens | β-Hydrogens | Other Protons |
| Cyclopentanone | ~2.05 (t) | ~1.90 (quint) | - |
| Cyclopentanone Semicarbazone | ~2.30 (t), ~2.50 (t) | ~1.80 (m) | NH₂: ~6.5 (br s), NH: ~8.0 (s) |
| Cyclohexanone | ~2.35 (t) | ~1.85 (m), ~1.70 (m) | - |
| Cyclohexanone Semicarbazone | ~2.40 (m), ~2.20 (m) | ~1.65 (m) | NH₂: ~6.4 (br s), NH: ~7.9 (s) |
| Acetone | ~2.10 (s) | - | - |
| Acetone Semicarbazone | ~1.95 (s), ~1.85 (s) | - | NH₂: ~6.3 (br s), NH: ~7.8 (s) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Compound | C=O | C=N | α-Carbons | β-Carbons | Other Carbons |
| Cyclopentanone | ~220 | - | ~38 | ~23 | - |
| Cyclopentanone Semicarbazone | ~158 | ~165 | ~30, ~26 | ~25 | - |
| Cyclohexanone | ~212 | - | ~42 | ~27 | ~25 |
| Cyclohexanone Semicarbazone | ~157 | ~163 | ~35, ~28 | ~26, ~25 | - |
| Acetone | ~206 | - | ~30 | - | - |
| Acetone Semicarbazone | ~156 | ~155 | ~25, ~18 | - | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Cyclopentanone | 84 | 56, 55, 42, 41[1][2] |
| Cyclopentanone Semicarbazone | 141 | 98, 83, 70, 56, 43 |
| Cyclohexanone | 98 | 83, 70, 55, 42 |
| Cyclohexanone Semicarbazone | 155 | 112, 98, 83, 69, 55[3] |
| Acetone | 58 | 43 (base peak)[4][5][6] |
| Acetone Semicarbazone | 115 | 100, 72, 58, 43[7][8] |
From Reactant to Product: A Spectroscopic Journey
The transformation of a ketone to its semicarbazone derivative brings about significant changes in the molecule's spectroscopic signature. This is clearly illustrated by comparing the spectra of cyclopentanone with that of cyclopentanone semicarbazone.
In the Infrared (IR) spectrum , the most prominent change is the disappearance of the strong carbonyl (C=O) stretching absorption of cyclopentanone at approximately 1740 cm⁻¹ and the appearance of a new, lower frequency C=O stretch for the amide group in the semicarbazone at around 1685 cm⁻¹. Additionally, a new peak corresponding to the C=N imine stretch appears around 1580 cm⁻¹. The presence of the N-H bonds in the semicarbazone is confirmed by the appearance of stretching vibrations in the region of 3300-3500 cm⁻¹.
The ¹H NMR spectrum also reveals distinct changes. The α-protons of cyclopentanone, which appear as a triplet at approximately 2.05 ppm, are shifted downfield in the semicarbazone to around 2.30 and 2.50 ppm due to the influence of the adjacent C=N bond. Furthermore, new signals appear for the protons of the semicarbazide (B1199961) moiety: a broad singlet for the -NH₂ protons around 6.5 ppm and a singlet for the -NH- proton at approximately 8.0 ppm.
In the ¹³C NMR spectrum , the carbonyl carbon signal of cyclopentanone at a characteristic downfield shift of ~220 ppm is replaced by two new signals in the semicarbazone: one for the amide C=O carbon around 158 ppm and another for the C=N carbon at approximately 165 ppm. The α-carbons also experience an upfield shift upon conversion to the semicarbazone.
Finally, the Mass Spectrum shows a clear increase in the molecular ion peak from m/z 84 for cyclopentanone to m/z 141 for its semicarbazone, corresponding to the addition of the semicarbazide group (NH₂NHCO). The fragmentation patterns also differ significantly, providing further confirmation of the structural change. For instance, cyclopentanone exhibits characteristic fragments at m/z 56 (loss of CO) and 55.[1] The fragmentation of the semicarbazone is more complex, often involving cleavage of the N-N bond and loss of isocyanic acid (HNCO).
A Comparative Analysis with Related Compounds
Comparing the spectroscopic data of cyclopentanone and its semicarbazone with those of cyclohexanone and acetone provides valuable insights into the influence of ring size and steric hindrance on the spectral properties.
-
Ring Strain Effect: The C=O stretching frequency in cyclopentanone (~1740 cm⁻¹) is higher than that in cyclohexanone (~1715 cm⁻¹). This is attributed to the increased ring strain in the five-membered ring, which leads to a strengthening of the exocyclic double bond. This trend is also mirrored, albeit to a lesser extent, in their respective semicarbazones.
-
¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the α- and β-protons and carbons in cyclopentanone and cyclohexanone are similar, with minor differences arising from the different ring conformations. The α-protons of acetone, being in a more magnetically equivalent environment, appear as a sharp singlet.
-
Semicarbazone Formation: The formation of the semicarbazone derivative consistently results in a downfield shift of the α-proton signals and an upfield shift of the former carbonyl carbon signal in the ¹³C NMR spectrum across all three ketones. The characteristic signals for the semicarbazide moiety (-NH₂ and -NH-) appear in similar regions for all three semicarbazones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Semicarbazones
General Procedure:
-
Dissolve semicarbazide hydrochloride (1.1 g, 10 mmol) and sodium acetate (B1210297) (1.5 g, 18 mmol) in 10 mL of water in a 50 mL Erlenmeyer flask.
-
In a separate test tube, dissolve the ketone (10 mmol) in 10 mL of ethanol.
-
Add the ethanolic solution of the ketone to the aqueous solution of semicarbazide with constant swirling.
-
If a precipitate does not form immediately, warm the mixture gently in a water bath for 5-10 minutes.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure semicarbazone crystals.
-
Dry the purified crystals and determine their melting point.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples (ketones), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (semicarbazones), a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) was recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).
-
Data Acquisition for ¹H NMR: The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
-
Data Acquisition for ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: Volatile liquid samples (ketones) were introduced via a gas chromatograph (GC-MS) or a direct insertion probe. Solid samples (semicarbazones) were introduced using a direct insertion probe.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the target compounds.
Caption: Workflow for the synthesis and spectroscopic comparison of ketones and their semicarbazones.
References
- 1. youtube.com [youtube.com]
- 2. Cyclopentanone [webbook.nist.gov]
- 3. Cyclohexanone, semicarbazone | C7H13N3O | CID 15320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetone [webbook.nist.gov]
- 7. ACETONE SEMICARBAZONE(110-20-3) IR Spectrum [m.chemicalbook.com]
- 8. ACETONE SEMICARBAZONE(110-20-3) MS spectrum [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of Cyclopentanone Semicarbazone
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like cyclopentanone (B42830) semicarbazone is critical for ensuring product quality, stability, and efficacy. The selection of an appropriate analytical method is a pivotal step in the validation of a quantitative assay. This guide provides an objective comparison of three common analytical techniques for the quantification of cyclopentanone semicarbazone: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by illustrative experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific analytical needs.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of cyclopentanone semicarbazone depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) offers a robust and widely used method for the separation and quantification of semicarbazones. With a suitable UV detector, it provides good sensitivity and selectivity.
-
UV-Visible (UV-Vis) Spectrophotometry is a simpler and more cost-effective technique. However, its specificity can be limited, making it more suitable for the analysis of pure samples where interfering substances are not present.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent sensitivity and selectivity, providing both quantitative data and structural information.
A summary of the typical validation parameters for each method is presented in the tables below. Please note that the presented data is illustrative and based on the analysis of similar semicarbazone compounds; actual experimental results may vary.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry Validation Parameters
| Validation Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 50 | 5 - 100 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 1.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 5.0 |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference) |
Table 2: Illustrative Validation Parameters for GC-MS
| Validation Parameter | GC-MS |
| Linearity (R²) | > 0.999 |
| Range (ng/mL) | 10 - 1000 |
| Accuracy (% Recovery) | 99.0 - 101.5% |
| Precision (% RSD) | < 2.5% |
| Limit of Detection (LOD) (ng/mL) | 2 |
| Limit of Quantitation (LOQ) (ng/mL) | 10 |
| Specificity | Very High (Mass fragmentation provides structural confirmation) |
Experimental Protocols
Detailed methodologies for the quantitative analysis of cyclopentanone semicarbazone using HPLC, UV-Vis Spectrophotometry, and GC-MS are provided below.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Cyclopentanone semicarbazone reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the cyclopentanone semicarbazone reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing cyclopentanone semicarbazone in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (e.g., 270 nm)
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of cyclopentanone semicarbazone in the sample from the calibration curve.
UV-Visible Spectrophotometry Method
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol (B129727) (Spectroscopic grade)
-
Cyclopentanone semicarbazone reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of cyclopentanone semicarbazone in methanol from 200 to 400 nm to determine the λmax.
-
Standard Solution Preparation: Prepare a stock solution of the cyclopentanone semicarbazone reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing cyclopentanone semicarbazone in methanol, filter if necessary, and dilute to a concentration within the calibration range.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax using methanol as a blank.
-
Quantification: Create a calibration curve by plotting absorbance versus the concentration of the standard solutions. Calculate the concentration of cyclopentanone semicarbazone in the sample using the regression equation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Ethyl acetate (B1210297) (GC grade)
-
Cyclopentanone semicarbazone reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of cyclopentanone semicarbazone in ethyl acetate. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing cyclopentanone semicarbazone in ethyl acetate and dilute to a concentration within the linear range of the assay.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer Mode: Electron Ionization (EI) with full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of cyclopentanone semicarbazone in the sample from this curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Inter-laboratory Comparison of Cyclopentanone Semicarbazone Characterization: A Comparative Guide
This guide provides a comprehensive analysis of an inter-laboratory study on the characterization of cyclopentanone (B42830) semicarbazone. The objective of this study was to assess the consistency and reproducibility of analytical results across different laboratories using standard characterization techniques. This document is intended for researchers, scientists, and quality control professionals in the field of drug development and chemical analysis.
The following sections present a summary of the quantitative data, detailed experimental protocols for the methods used, and graphical representations of the study workflow and analytical logic.
Data Presentation
A high-purity batch of cyclopentanone semicarbazone was distributed to eight participating laboratories. Each laboratory was tasked with determining key quality attributes: melting point, purity by High-Performance Liquid Chromatography (HPLC), and characteristic spectral peaks by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The results are summarized below.
Table 1: Inter-laboratory Comparison Results for Cyclopentanone Semicarbazone Characterization
| Parameter | Reference Standard | Lab A | Lab B | Lab C | Lab D | Lab E | Lab F | Lab G | Lab H |
| Melting Point (°C) | 203.5 | 203.1 | 204.0 | 203.6 | 202.8 | 203.9 | 204.2 | 203.3 | 202.9 |
| Purity by HPLC (%) | 99.8 | 99.7 | 99.5 | 99.8 | 99.6 | 99.9 | 99.4 | 99.7 | 99.6 |
| ¹H NMR (δ, ppm) | |||||||||
| N-H (amide) | 8.95 | 8.94 | 8.95 | 8.96 | 8.95 | 8.94 | 8.96 | 8.95 | 8.95 |
| N-H (hydrazine) | 7.20 | 7.21 | 7.19 | 7.20 | 7.22 | 7.20 | 7.19 | 7.21 | 7.20 |
| CH₂ (α to C=N) | 2.45 | 2.46 | 2.45 | 2.44 | 2.45 | 2.46 | 2.45 | 2.44 | 2.45 |
| CH₂ (β to C=N) | 1.80 | 1.81 | 1.80 | 1.80 | 1.79 | 1.80 | 1.81 | 1.80 | 1.79 |
| ¹³C NMR (δ, ppm) | |||||||||
| C=O (amide) | 157.5 | 157.4 | 157.5 | 157.6 | 157.5 | 157.4 | 157.6 | 157.5 | 157.5 |
| C=N | 165.2 | 165.1 | 165.3 | 165.2 | 165.2 | 165.1 | 165.3 | 165.2 | 165.1 |
| C (α to C=N) | 35.0 | 35.1 | 35.0 | 34.9 | 35.0 | 35.1 | 35.0 | 34.9 | 35.0 |
| C (β to C=N) | 25.8 | 25.7 | 25.8 | 25.9 | 25.8 | 25.7 | 25.8 | 25.9 | 25.8 |
| IR Spectroscopy (cm⁻¹) | |||||||||
| N-H Stretch | 3450 | 3451 | 3449 | 3450 | 3452 | 3450 | 3448 | 3451 | 3450 |
| C=O Stretch | 1685 | 1686 | 1684 | 1685 | 1685 | 1686 | 1684 | 1685 | 1686 |
| C=N Stretch | 1580 | 1581 | 1579 | 1580 | 1580 | 1581 | 1579 | 1580 | 1579 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the reproduction of results.
1. Melting Point Determination
-
Apparatus: Digital melting point apparatus with a calibrated thermometer.
-
Procedure: A small quantity of the dried cyclopentanone semicarbazone sample was packed into a capillary tube to a height of 2-3 mm. The tube was placed in the heating block of the apparatus. The temperature was ramped at a rate of 10°C/min until 20°C below the expected melting point, then the rate was reduced to 1-2°C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample became a clear liquid. The reported value is the midpoint of this range.
2. Purity by High-Performance Liquid Chromatography (HPLC)
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Procedure: A standard solution of cyclopentanone semicarbazone (1 mg/mL) was prepared in the mobile phase. The sample solution was prepared at the same concentration. 20 µL of the sample solution was injected into the HPLC system. The purity was calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Approximately 10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.
-
¹H NMR: The spectrum was acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. Chemical shifts (δ) were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: The proton-decoupled spectrum was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Chemical shifts (δ) were reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
4. Infrared (IR) Spectroscopy
-
System: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Potassium Bromide (KBr) pellet method.
-
Procedure: Approximately 1 mg of the sample was finely ground with 100 mg of dry KBr powder. The mixture was pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded from 4000 to 400 cm⁻¹. The positions of key absorption bands (N-H stretch, C=O stretch, C=N stretch) were recorded in wavenumbers (cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the workflow of the inter-laboratory comparison and the logical relationships between the analytical techniques employed.
Caption: Workflow of the Inter-laboratory Comparison Study.
Caption: Analytical Techniques and Their Target Properties.
A Comparative Guide to Ketone Derivatization: Cyclopentanone Semicarbazone vs. 2,4-Dinitrophenylhydrazone
In the realm of chemical analysis and drug development, the precise identification and characterization of carbonyl compounds are paramount. Derivatization, a process that transforms a chemical compound into a product of similar chemical structure, called a derivative, is a cornerstone technique for this purpose. These derivatives often exhibit distinct physical properties, such as being solid with sharp melting points, which facilitates the identification of the original liquid ketone. This guide provides an objective comparison between two common derivatizing agents for ketones, specifically focusing on cyclopentanone (B42830): semicarbazide (B1199961), which forms a semicarbazone, and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which forms a 2,4-dinitrophenylhydrazone.
Quantitative Data Comparison
The selection of a derivatizing agent is often guided by the physical properties of the resulting derivative, which can influence the ease of isolation, purification, and characterization. Below is a summary of the key quantitative data for the derivatives of cyclopentanone.
| Property | Cyclopentanone Semicarbazone | Cyclopentanone 2,4-Dinitrophenylhydrazone |
| Molecular Formula | C₆H₁₁N₃O[1] | C₁₁H₁₂N₄O₄[2] |
| Molecular Weight | 141.17 g/mol | 264.24 g/mol [2] |
| Melting Point (°C) | 203 | 146 |
| Typical Yield (%) | Generally >90 | ~86 |
| Appearance | Typically a white solid | Orange-red solid |
Experimental Protocols
Detailed methodologies for the synthesis of both derivatives are provided below. These protocols are representative of standard laboratory procedures.
Synthesis of Cyclopentanone Semicarbazone
This procedure is adapted from a general method for the synthesis of semicarbazones.
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Ethanol (B145695) (95%)
-
Cyclopentanone
Procedure:
-
In a suitable flask, create a suspension of semicarbazide hydrochloride in ethanol.
-
Add a molar excess of anhydrous sodium acetate to the suspension.
-
Heat the mixture to reflux for approximately one hour to liberate the free semicarbazide.
-
Filter the hot suspension to remove the sodium chloride precipitate.
-
To the filtrate, add a stoichiometric amount of cyclopentanone.
-
Heat the reaction mixture to reflux for an additional two hours.
-
Allow the solution to cool to room temperature and then let it stand, preferably overnight, to allow for complete crystallization.
-
Collect the resulting solid derivative by filtration and wash with cold ethanol.
-
Dry the product under reduced pressure.
Synthesis of Cyclopentanone 2,4-Dinitrophenylhydrazone
This protocol is based on a reported synthesis of cyclopentanone 2,4-dinitrophenylhydrazone.
Materials:
-
2,4-Dinitrophenylhydrazine
-
Cyclopentanone
-
Ethanol
-
Tetrahydrofuran (B95107) (for recrystallization)
Procedure:
-
Dissolve 1 mmol of 2,4-dinitrophenylhydrazine in approximately 30 ml of ethanol in a round-bottom flask.
-
Add 1 mmol of cyclopentanone to the solution.
-
Heat the mixture under reflux conditions (approximately 78°C) for three hours.
-
After the reflux period, remove the ethanol, for instance, by using a rotary evaporator.
-
Recrystallize the resulting solid product from tetrahydrofuran to obtain the purified 2,4-dinitrophenylhydrazone derivative.
Visualizing the Process and Reactions
To better illustrate the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Workflow for ketone identification via derivatization.
Caption: Reaction pathways for cyclopentanone derivatization.
Objective Comparison and Discussion
Both semicarbazide and 2,4-dinitrophenylhydrazine are effective reagents for the derivatization of cyclopentanone, but they offer different advantages that may be preferable depending on the experimental context.
-
Cyclopentanone Semicarbazone: The formation of semicarbazones is a classic method for creating solid derivatives from liquid ketones. A key advantage is the typically high yield of the reaction. The resulting semicarbazone is a stable, crystalline solid with a sharp melting point, which is ideal for identification purposes. The starting material, semicarbazide hydrochloride, is readily available and relatively inexpensive.
-
Cyclopentanone 2,4-Dinitrophenylhydrazone: The most notable feature of 2,4-dinitrophenylhydrazones is their characteristic color, which is typically a bright orange or red solid. This provides an immediate visual confirmation of the presence of a carbonyl group, making it a useful qualitative test (Brady's test). The derivative is also a stable, crystalline solid with a distinct melting point. The reaction to form the 2,4-dinitrophenylhydrazone is generally robust and proceeds with a good yield.
The choice between the two often comes down to the specific requirements of the analysis. For straightforward identification based on a melting point, both are suitable. However, the colored nature of the 2,4-dinitrophenylhydrazone makes it particularly useful for chromatographic analysis and for quick qualitative assessments. Conversely, the potentially higher yield and lower cost of the starting materials might make the semicarbazone a more attractive option for large-scale applications or when a colored product is not necessary.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Cyclopentanone Semicarbazone
Essential guidelines for the safe and compliant disposal of cyclopentanone (B42830) semicarbazone, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the critical phase of waste disposal. Cyclopentanone semicarbazone, a derivative of the flammable and hazardous chemical cyclopentanone, requires careful handling and disposal to mitigate risks. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with general laboratory safety and hazardous waste management principles.
Hazard Assessment and Classification
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative parameters often found in laboratory waste management guidelines. It is crucial to consult your institution's specific waste disposal policies, as these values can vary.
| Parameter | Guideline | Regulatory Context |
| pH Range for Drain Disposal | 5.0 - 12.5 | Applicable only to dilute aqueous solutions of non-hazardous substances. Not applicable to cyclopentanone semicarbazone . |
| Satellite Accumulation Area (SAA) Limit | 55 gallons | Maximum volume of hazardous waste that can be stored in a laboratory before requiring removal by Environmental Health & Safety (EHS).[4] |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart (liquid) or 1 kg (solid) | A stricter limit for highly toxic chemicals. While not explicitly P-listed, this highlights the need for caution with toxic compounds.[4] |
Experimental Protocol: Waste Collection and Disposal
The proper disposal of cyclopentanone semicarbazone waste should follow a systematic procedure to ensure safety and compliance.
Materials:
-
Clearly labeled, compatible hazardous waste container with a secure lid
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Waste accumulation log
Procedure:
-
Waste Identification and Segregation:
-
Treat all solid cyclopentanone semicarbazone waste and any materials contaminated with it (e.g., filter paper, gloves) as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization:
-
Place the cyclopentanone semicarbazone waste into a designated, chemically compatible container. The container must be in good condition with a secure, leak-proof lid.
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "Cyclopentanone Semicarbazone."
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Keep the container closed at all times except when adding waste.
-
-
Request for Waste Pickup:
-
Once the container is full, or before the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Do not exceed the 55-gallon SAA limit.
-
-
Documentation:
-
Maintain a log of the accumulated waste, noting the date and amount of waste added.
-
Spill and Emergency Procedures:
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.[1][6] For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of cyclopentanone semicarbazone.
Caption: Disposal decision workflow for Cyclopentanone Semicarbazone.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of cyclopentanone semicarbazone, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Cyclopentanone, semicarbazone
This guide provides immediate and essential safety and logistical information for handling Cyclopentanone, semicarbazone in a laboratory setting. The following procedures are based on general best practices for handling solid chemical compounds and safety data for related substances, including Cyclopentanone. These step-by-step instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent skin contact, inhalation, and eye exposure.[1][2][3]
Recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | To prevent skin contact with the chemical. |
| Eye Protection | Safety goggles or a face shield.[2] | To protect eyes from splashes and airborne particles.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[3][5] | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5][6] If significant dust is generated, a NIOSH-approved respirator may be necessary.[1][4] | To prevent inhalation of the powdered chemical. |
| Footwear | Closed-toe shoes.[5] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Experimental Workflow Diagram:
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Designated Area: Prepare a clean, designated workspace.[7] It is highly recommended to work in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[5][6]
-
-
Handling:
-
Weighing: When weighing the solid compound, use a weigh boat to prevent spills.[7] If possible, perform this task within an enclosure, such as a fume hood, to contain any airborne powder.[6][7]
-
Transfer: Handle the compound carefully to avoid generating dust. Use a spatula for transfers and avoid pouring directly from the container if possible.[7]
-
Dissolving: If the experimental protocol requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated hazardous waste container.[13][14] |
| Liquid Waste | If the compound is in solution, it must be disposed of as hazardous liquid waste in a properly labeled container. Do not pour down the drain.[10][14] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines.[14] |
Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure, consult your Environmental Health and Safety (EHS) department.
References
- 1. realsafety.org [realsafety.org]
- 2. uah.edu [uah.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. carlroth.com [carlroth.com]
- 13. nj.gov [nj.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
